2-Ethoxy-4,6-dihydroxypyrimidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-ethoxy-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6-7-4(9)3-5(10)8-6/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFQKMFFPFLHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436610 | |
| Record name | 2-Ethoxy-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61636-08-6 | |
| Record name | 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061636086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-6-hydroxypyrimidin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4,6-dihydroxypyrimidine is a key heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its pyrimidine core, a fundamental component of nucleobases like thymine, cytosine, and uracil, makes it a "privileged scaffold" in medicinal chemistry. The strategic placement of ethoxy and hydroxyl groups on this scaffold dictates its chemical reactivity and physicochemical properties, influencing its utility in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its solubility, reactivity, and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Melting Point | >318°C | [3] |
| Boiling Point | Data not available (likely decomposes) | [1] |
| Predicted Boiling Point (of 2-Ethoxy-4,6-difluoropyrimidine) | 207.5 ± 43.0 °C | [3] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 4.61 ± 0.10 | [3] |
| logP | Data not available | |
| Appearance | White crystalline solid | [4] |
| CAS Number | 61636-08-6 | [1] |
Note on Tautomerism: The presence of hydroxyl groups at positions 4 and 6 allows for tautomerism, meaning the compound can exist in equilibrium between the dihydroxy form and various keto-enol forms, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[5]
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound involves the condensation of an O-ethylisourea salt with a dialkyl malonate, typically in the presence of a base.[5][6]
Method 1: From O-ethylisourea hydrochloride and dimethyl malonate [6]
-
Reaction Setup: A solution of O-ethylisourea hydrochloride in a suitable solvent (e.g., methanol) is prepared in a reaction vessel equipped with a stirrer and temperature control.
-
Base Addition: A methoxide base, such as sodium methoxide, is added to the reaction mixture.
-
Condensation: Dimethyl malonate is then added to the mixture. The reaction is typically conducted at a temperature between 0°C and 30°C.
-
Salt Formation: The reaction yields the salt of this compound.
-
Protonation and Isolation: The resulting salt is protonated by the addition of an acid to form the neutral this compound, which precipitates out of the solution.
-
Purification: The solid product is collected by filtration, washed, and dried.
Method 2: From O-ethylisourea hydrogen sulfate and diethyl malonate [5]
-
Intermediate Formation: O-ethylisourea hydrogen sulfate is generated by the reaction of urea with diethyl sulfate.
-
Cyclization: The O-ethylisourea hydrogen sulfate is then reacted with diethyl malonate in the presence of sodium methoxide in methanol.
-
Reaction Conditions: The reaction is carried out at 20°C for approximately 6 hours.
-
Work-up and Isolation: Following the reaction, the pH of the mixture is adjusted to facilitate the crystallization of the product. The solid is then filtered, washed, and purified. A reported yield for this method is approximately 88.7% with a purity of 99.4% as determined by HPLC.[5]
Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
A key reaction of this compound is its conversion to the corresponding dichloro derivative, a versatile intermediate for further functionalization.
-
Chlorination: this compound is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4]
-
Base: The reaction is performed in the presence of a base, such as triethylamine.[4]
-
Reaction Conditions: The reaction mixture is heated to facilitate the replacement of the hydroxyl groups with chlorine atoms.
-
Isolation: The product, 2-Ethoxy-4,6-dichloropyrimidine, is isolated and purified.
Characterization of this compound
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for both qualitative and quantitative analysis to confirm the molecular weight and assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be employed to elucidate the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in the molecule.
-
Melting Point Determination: The melting point is a key physical property used to assess the purity of the crystalline solid.
Synthetic Pathway and Logical Relationships
The following diagrams illustrate the general synthetic pathway for this compound and its subsequent conversion to a key intermediate.
Conclusion
This compound is a valuable building block in synthetic organic chemistry. Its physicochemical properties, particularly the reactivity of its hydroxyl groups, make it a versatile precursor for a wide range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The synthetic routes to this compound are well-established, offering efficient methods for its production. A thorough understanding of its properties and synthesis is essential for researchers and scientists working on the development of novel chemical entities.
References
- 1. This compound | Alzchem Group [alzchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 5. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 6. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
Tautomerism and Stability of 2-Ethoxy-4,6-dihydroxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and molecular biology, forming the scaffold of nucleobases and a variety of therapeutic agents. The tautomeric state of these molecules is of critical importance as it can significantly influence their physicochemical properties, such as solubility, lipophilicity, hydrogen bonding capacity, and ultimately, their biological activity and target interactions.
2-Ethoxy-4,6-dihydroxypyrimidine possesses multiple sites for proton transfer, leading to a complex tautomeric landscape. Understanding the predominant tautomeric forms and their relative stabilities in different environments is crucial for rational drug design, formulation development, and predicting metabolic fate. This guide outlines the potential tautomers and provides a roadmap for their experimental and computational characterization.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms due to keto-enol and potentially amine-imine tautomerism, although the latter is less likely given the structure. The primary equilibrium is expected to be between the diketo, keto-enol, and dienol forms. The ethoxy group at the 2-position is generally considered stable and not directly involved in tautomerization.
The principal tautomeric equilibria are depicted below:
Spectroscopic and Synthetic Profile of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways of 2-Ethoxy-4,6-dihydroxypyrimidine (CAS RN: 61636-08-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
This compound is a pyrimidine derivative with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol .[1][2] A crucial feature of this molecule is its existence in tautomeric forms, primarily an equilibrium between the dihydroxy form and its keto-enol isomers, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[3] This tautomerism influences its reactivity and spectroscopic properties.
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on its chemical structure and established spectroscopic principles. These values serve as a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Broad Singlet | 2H | -OH / -NH (exchangeable) |
| ~5.10 | Singlet | 1H | C5-H |
| 4.35 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.30 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C4/C6 (C=O) |
| ~162.0 | C2 (C-OEt) |
| ~85.0 | C5 |
| ~62.0 | -O -CH₂-CH₃ |
| ~14.0 | -O-CH₂-C H₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks corresponding to its functional groups. The presence of broad bands will be indicative of the extensive hydrogen bonding due to the hydroxyl and potential amide groups arising from tautomerism.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 2800 | Broad, Strong | O-H and N-H stretching (H-bonding) |
| ~2980 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (keto-enol form) |
| ~1620 | Strong | C=N and C=C stretching (ring) |
| ~1250 | Strong | C-O stretching (ethoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 |
| Predicted [M]+• | m/z 156 |
| Key Fragments | m/z 128 ([M-C₂H₄]+•), m/z 111 ([M-OC₂H₅]+) |
The fragmentation is anticipated to involve the characteristic loss of an ethylene molecule or the entire ethoxy group from the molecular ion.[1]
Experimental Protocols: Synthesis
The most common and industrially viable synthesis of this compound involves the condensation of an O-ethylisourea salt with a dialkyl malonate, typically in the presence of a base.[4][5]
General Synthesis Procedure
-
Formation of O-ethylisourea salt: O-ethylisourea hydrochloride is prepared by reacting cyanamide with ethanol in the presence of dry hydrogen chloride.
-
Condensation Reaction: The O-ethylisourea salt is then reacted with a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) in an alcoholic solvent, such as methanol.[5]
-
Base-catalyzed Cyclization: An alkali metal alkoxide, typically sodium methoxide, is used as a base to facilitate the cyclization reaction, forming the pyrimidine ring. The reaction is generally maintained at a controlled temperature, often between 0°C and 30°C.[5][6]
-
Acidification and Isolation: The resulting alkali salt of this compound is dissolved in water and then carefully acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.0 to 5.5.[6]
-
Purification: The precipitated solid product is isolated by filtration, washed with water to remove salts, and dried under vacuum to yield the purified this compound.[4][6]
Visualization of Synthetic Workflow
The following diagrams illustrate the key synthetic pathway and a subsequent common transformation of the title compound.
References
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Alzchem Group [alzchem.com]
- 3. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 4. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 5. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
Navigating the Solubility of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-4,6-dihydroxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, insights into its physicochemical properties, and detailed experimental protocols for solubility determination.
Executive Summary
Physicochemical Properties and Tautomerism
This compound possesses two hydroxyl groups and an ethoxy group on the pyrimidine ring. The hydroxyl groups can lead to tautomerism, where the compound exists in equilibrium between the dihydroxy form and keto-enol forms (e.g., 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone).[1] This tautomerism, along with the electron-donating ethoxy group, significantly influences the molecule's polarity and, consequently, its solubility in various solvents.[1]
Solubility Profile
Precise quantitative solubility data for this compound is scarce in the public domain. However, an analysis of its synthesis and purification procedures provides valuable qualitative insights.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Qualitative Solubility | Rationale/Context from Literature |
| Alcohols | Methanol, Ethanol | Soluble to some extent, likely temperature-dependent. | Used as a solvent in its synthesis, suggesting reactants and the product are soluble, at least at reaction temperatures.[1][2][3] |
| Water | Water (acidic) | Low solubility. | The compound is often precipitated from aqueous solutions by acidification and subsequently washed with water, indicating poor solubility under these conditions.[2][4] |
| Halogenated | 1,2-Dichloroethane | Soluble to some extent. | Used as a solvent for subsequent reactions involving this compound.[4] |
For comparative purposes, the solubility of the parent compound, 4,6-dihydroxypyrimidine, is presented below. The presence of the ethoxy group in this compound is expected to increase its lipophilicity and therefore alter its solubility profile compared to the parent compound.
Table 2: Quantitative Solubility of 4,6-Dihydroxypyrimidine (CAS: 1193-24-4)
| Solvent | Temperature | Solubility |
| Water | 20 °C | 2.5 g/L[5][6][7][8] |
| Hot Water | Elevated | Soluble[5] |
| Alcohol | Ambient | Insoluble[5] |
| Ether | Ambient | Insoluble[5] |
| Alkali Solutions | Ambient | Soluble[5] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The gravimetric method is a widely accepted technique for determining the equilibrium solubility of solid compounds in various solvents.[9][10]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute in g / Volume of solution withdrawn in L)
Workflow Diagram for Solubility Determination
Caption: Gravimetric Method for Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides essential qualitative information and a framework for its experimental determination. The provided data on the parent compound, 4,6-dihydroxypyrimidine, offers a useful, albeit approximate, reference point. For researchers and professionals in drug development, the application of the detailed experimental protocol will be crucial for obtaining the precise solubility data necessary for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes.
References
- 1. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 2. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
- 3. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4,6-Dihydroxypyrimidine | CAS#:1193-24-4 | Chemsrc [chemsrc.com]
- 8. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically recognized by biological systems, making them a privileged structure for the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of pyrimidine derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and metastasis. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like protein kinases to the disruption of DNA synthesis.[1][2]
Inhibition of Protein Kinases
A significant number of pyrimidine-based anticancer drugs function as protein kinase inhibitors.[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of specific kinases that are often overactive in cancer cells, pyrimidine derivatives can effectively halt tumor progression.
One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently mutated or overexpressed in various cancers.[1][3] Pyrimidine-based EGFR inhibitors have been successfully developed to treat non-small cell lung cancer and other solid tumors.[3]
Quantitative Data: Anticancer Activity
The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 (Breast) | 0.48 ± 0.11 | [4] |
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | HeLa (Cervical) | 0.74 ± 0.13 | [4] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | MCF-7 (Breast) | 0.33 ± 0.24 | [5] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | HeLa (Cervical) | 0.52 ± 0.13 | [5] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | HepG2 (Liver) | 3.09 ± 0.11 | [5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | C32 (Melanoma) | 24.4 | [6] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | 25.4 | [6] |
| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | >50 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test pyrimidine derivatives
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 | [13] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative bacteria | 0.25–2.0 | [14] |
| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 16.26 | [15] |
| Pyrimidin-2-ol/thiol/amine analogues | B. subtilis | 17.34 | [15] |
| Pyrimidin-2-ol/thiol/amine analogues | E. coli | 17.34 | [15] |
| Pyrimidin-2-ol/thiol/amine analogues | A. niger | 17.34 | [15] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17][18]
Materials:
-
Petri plates
-
Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
Test pyrimidine derivatives
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates. Allow the agar to solidify.
-
Inoculation: Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Well Preparation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test pyrimidine derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Antiviral Activity
Pyrimidine derivatives are integral to antiviral therapy, with many approved drugs being nucleoside analogs that interfere with viral replication.[19] Their structural similarity to natural nucleosides allows them to be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Non-nucleoside pyrimidine derivatives have also shown promise by targeting other viral proteins.[19][20]
Quantitative Data: Antiviral Activity
The antiviral activity of pyrimidine derivatives is commonly determined by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.
| Compound Class | Virus | EC50 (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | 0.01 - 0.1 | [20] |
| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Not specified, but showed remarkable efficacy | [21] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[22][23][24]
Materials:
-
Confluent monolayer of host cells in multi-well plates
-
Virus stock
-
Test pyrimidine derivatives
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Compound and Virus Incubation: Prepare serial dilutions of the pyrimidine derivative and mix with a known concentration of the virus. Incubate this mixture for 1-2 hours.
-
Infection: Remove the culture medium from the cells and infect them with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[25][26] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has homeostatic functions.
Quantitative Data: Anti-inflammatory Activity (COX Inhibition)
The anti-inflammatory potential of pyrimidine derivatives is assessed by their IC50 values for COX-1 and COX-2 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Pyridopyrimidinone derivative IIId | - | 0.67 | [26] |
| Pyridopyrimidinone derivative IIIf | - | 1.02 | [26] |
| Pyridopyrimidinone derivative IIIg | - | 0.85 | [26] |
| Pyridopyrimidinone derivative IIIi | - | 0.98 | [26] |
| Celecoxib (Reference) | - | 1.11 | [26] |
| Pyrimidine-5-carbonitrile 3b | - | 0.20 ± 0.01 | [27] |
| Pyrimidine-5-carbonitrile 5b | - | 0.18 ± 0.01 | [27] |
| Pyrimidine-5-carbonitrile 5d | - | 0.16 ± 0.01 | [27] |
Experimental Protocol: COX-2 Inhibition Assay
A common method to determine COX-2 inhibitory activity is to measure the conversion of a substrate by the enzyme in the presence and absence of the test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test pyrimidine derivatives
-
Reaction buffer
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
Microplate reader
Procedure:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of the pyrimidine derivative. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Prostaglandin E2 Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control. The IC50 value is determined from the dose-response curve.
Other Biological Activities
Beyond the major therapeutic areas discussed, pyrimidine derivatives have shown a wide range of other biological activities, including:
-
Bone Anabolic Agents: Certain pyrimidine derivatives have been shown to promote osteogenesis via the BMP2/SMAD1 signaling pathway, suggesting their potential in treating bone-related disorders.[28]
-
Antitubercular Agents: Novel pyrimidine derivatives have demonstrated potent inhibitory activities against Mycobacterium tuberculosis.[2]
-
Anticonvulsants, Antihypertensives, and Analgesics: The versatility of the pyrimidine scaffold has led to the discovery of compounds with activities targeting the central nervous system and cardiovascular system.[11][29]
Conclusion
The pyrimidine nucleus is a remarkably versatile scaffold that continues to be a rich source of inspiration for the development of new therapeutic agents. Its inherent biological relevance and synthetic tractability have led to the discovery of a multitude of derivatives with potent and diverse pharmacological activities. The information presented in this technical guide, including the quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of the structure-activity relationships and mechanisms of action of pyrimidine derivatives will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. botanyjournals.com [botanyjournals.com]
- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. mdpi.com [mdpi.com]
- 28. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 2-Ethoxy-4,6-dihydroxypyrimidine as a chemical intermediate
An In-depth Technical Guide to 2-Ethoxy-4,6-dihydroxypyrimidine as a Chemical Intermediate
Introduction
This compound, with the CAS number 61636-08-6, is a pivotal chemical intermediate in the synthesis of a variety of commercially significant organic compounds.[1][2] As a derivative of pyrimidine, a heterocyclic aromatic compound central to the structure of nucleobases in DNA and RNA, it serves as a versatile building block in the pharmaceutical and agrochemical industries.[1][3][4] Its strategic placement of ethoxy and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for creating more complex molecules, including herbicides and pharmaceuticals.[1][3] This guide provides a comprehensive overview of its synthesis, key reactions, and its crucial role as an intermediate, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound involves the condensation reaction of an O-ethylisourea salt with a dialkyl malonate, such as diethyl malonate or dimethyl malonate.[1][5] This reaction is typically conducted in an alcoholic solvent like methanol, utilizing an alkali metal alkoxide, such as sodium methoxide, as a base to facilitate the cyclization.[1][5]
An alternative approach for generating the O-ethylisourea intermediate starts from urea and diethyl sulfate.[1] The resulting O-ethylisourea hydrogen sulfate is then reacted with diethyl malonate under basic conditions to yield the target pyrimidine derivative.[1] This method has been reported to achieve high yields and purity, offering a viable route for large-scale production.[1]
Key Synthesis Pathways
The synthesis of this compound is centered around the formation of the pyrimidine ring through a condensation reaction. The primary route involves reacting an O-ethylisourea salt with a malonic acid ester.
Caption: Synthesis of this compound via condensation.
Experimental Protocol: Synthesis via O-ethylisourea and Dimethyl Malonate
The following protocol is a representative example of the synthesis of this compound.
-
Preparation of O-ethylisourea salt: Dry hydrogen chloride (0.26 mol) is passed into ethanol (75 g) over 150 minutes at a temperature of 15-20°C. Subsequently, cyanamide (0.25 mol) is added within 15 minutes at 20°C to form the O-ethylisourea hydrochloride salt.[3]
-
Condensation Reaction: The O-ethylisourea salt is then reacted with dimethyl malonate in the presence of a methoxide base, typically sodium methoxide, in a methanol solvent.[5]
-
Temperature Control: The reaction is maintained at a temperature between 0°C and 30°C.[5][6]
-
Formation of Salt: This condensation reaction yields the monosodium salt of this compound.[5][6]
-
Acidification and Isolation: The reaction mixture is then subjected to acidification using a mineral acid (e.g., hydrochloric acid) or a carboxylic acid to a pH between 2.0 and 5.5, with an optimal pH around 4.0.[1] This protonation step facilitates the crystallization of the neutral this compound.[1][5]
-
Purification: The final product is isolated by filtration and can be further purified as needed.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Materials | Urea, Diethyl Sulfate, Diethyl Malonate | [1] |
| Yield | ~88.7% | [1] |
| Purity (HPLC) | 99.4% | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | 20°C | [1] |
Chemical Reactivity and Key Transformations
The chemical utility of this compound stems from the reactivity of its hydroxyl groups. These groups can undergo substitution reactions, most notably halogenation, to produce key downstream intermediates.[1] The molecule exists in tautomeric equilibrium between the dihydroxy form and keto-enol forms, which influences its reactivity.[1]
Chlorination to 2-Ethoxy-4,6-dichloropyrimidine
A crucial transformation is the conversion of the dihydroxy pyrimidine to its dichloro derivative, 2-Ethoxy-4,6-dichloropyrimidine. This is typically achieved through chlorination with phosphorus oxychloride (POCl₃).[1][6] This reaction replaces the hydroxyl groups at the 4 and 6 positions with chlorine atoms, creating a more reactive intermediate for subsequent nucleophilic substitution reactions.[1]
Fluorination to 2-Ethoxy-4,6-difluoropyrimidine
The resulting 2-Ethoxy-4,6-dichloropyrimidine can be further converted to 2-Ethoxy-4,6-difluoropyrimidine. This fluorination is often carried out using a fluorinating agent like potassium fluoride (KF).[6][7] The difluoro derivative is a key precursor for various herbicides and pharmaceuticals due to the enhanced reactivity of the fluorine atoms as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[1][6]
Reaction Pathway from Dihydroxy to Dichloro to Difluoro Derivatives
Caption: Key transformations of this compound.
Experimental Protocols for Key Transformations
1. Chlorination Protocol:
-
Reactants: this compound (1 mol), phosphorus oxychloride (POCl₃) (2.2 mol), and triethylamine (2 mol) in a solvent like 1,2-dichloroethane.[7]
-
Procedure: Dissolve the starting material in the solvent. Slowly add POCl₃, followed by the dropwise addition of triethylamine, ensuring the temperature does not exceed 50°C.[7]
-
Reaction Conditions: Heat the mixture to 85°C for approximately 3 hours.[6][7]
-
Work-up: Cool the reaction, add ice water, and separate the organic layer. Wash, dry, and distill to obtain the product.[7]
2. Fluorination Protocol:
-
Reactants: 2-Ethoxy-4,6-dichloropyrimidine (1 mol) and anhydrous potassium fluoride (2.5 mol) in a solvent such as sulfolane.[7]
-
Procedure: Heat a mixture of the solvent and potassium fluoride to 200°C for 1 hour, then cool to 80°C. Add the dichloropyrimidine.[7]
-
Reaction Conditions: Heat the reaction mixture to 160°C and stir for 3 hours.[7]
-
Work-up: Monitor the reaction by HPLC. Once complete, the product is isolated by vacuum distillation.[7]
Quantitative Data for Key Transformations
| Transformation | Product | Yield | Purity (HPLC) | Reference |
| Chlorination | 2-Ethoxy-4,6-dichloropyrimidine | 90.7% | 98.7% | [6][7] |
| Fluorination | 2-Ethoxy-4,6-difluoropyrimidine | 82.7% | 99.1% | [6][7] |
Role as a Versatile Chemical Intermediate
This compound is a foundational intermediate from which more complex and highly functionalized molecules are built. Its halogenated derivatives, particularly 2-Ethoxy-4,6-difluoropyrimidine, are especially valuable. The two fluorine atoms are excellent leaving groups, facilitating SNAr reactions where they can be displaced by various nucleophiles (e.g., amines, alcohols) to introduce diverse functionalities onto the pyrimidine ring.[1] This reactivity is fundamental to the synthesis of a wide array of biologically active compounds. For instance, 2-Ethoxy-4,6-difluoropyrimidine is a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[7]
Caption: Logical workflow from intermediate to final product classes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 61636-08-6 | [1][2] |
| Molecular Formula | C₆H₈N₂O₃ | [4][8] |
| Molecular Weight | 156.14 g/mol | [1][4] |
| InChI Key | XAFQKMFFPFLHAC-UHFFFAOYSA-N | [1] |
| Appearance | Yellow or orange solid powder | [9] |
| Tautomerism | Exists in equilibrium between dihydroxy and keto-enol forms (e.g., 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone) | [1] |
Conclusion
This compound is a cornerstone intermediate in synthetic organic chemistry. Its straightforward synthesis and, more importantly, its capacity for conversion into highly reactive halogenated derivatives make it an indispensable building block. The ability to readily transform it into 2-Ethoxy-4,6-dichloropyrimidine and subsequently into 2-Ethoxy-4,6-difluoropyrimidine provides a robust platform for introducing a wide range of functional groups through nucleophilic substitution. This versatility has cemented its role in the industrial-scale production of vital agrochemicals and as a key scaffold in the discovery and development of novel pharmaceutical agents.
References
- 1. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 2. This compound | 61636-08-6 [chemicalbook.com]
- 3. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 4. This compound | Alzchem Group [alzchem.com]
- 5. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 8. 61636-08-6|this compound|BLD Pharm [bldpharm.com]
- 9. Page loading... [guidechem.com]
An In-depth Structural Analysis of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-4,6-dihydroxypyrimidine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical reactivity and biological activity are intrinsically linked to its structural features, including the potential for tautomerism and intermolecular interactions. This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of this compound, drawing upon available experimental data for closely related analogs and theoretical considerations. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.
Molecular Structure and Tautomerism
The structure of this compound is characterized by a pyrimidine ring substituted with an ethoxy group at the 2-position and two hydroxyl groups at the 4- and 6-positions. A significant aspect of its structure is the existence of tautomeric equilibria. The presence of the hydroxyl groups allows for keto-enol tautomerism, where the compound can exist in equilibrium between the dihydroxy form and various keto-enol forms, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[2]
Studies on the parent compound, 4,6-dihydroxypyrimidine, have shown that it can exist in two crystalline polymorphic forms: a molecular form and an ionic form where molecules are differentiated into positive and negative ions.[3][4] Furthermore, dimerization of 4,6-dihydroxypyrimidine derivatives in solution has been observed, a phenomenon that is reversible upon dissolution in solvents like DMSO.[3][5] These structural dynamics are crucial for understanding the reactivity and biological interactions of this compound.
The following diagram illustrates the potential tautomeric equilibrium of this compound.
Caption: Tautomeric equilibrium of this compound.
Synthesis
The primary synthetic route to this compound involves the condensation of an O-ethylisourea salt with a malonic acid dialkyl ester, such as diethyl malonate or dimethyl malonate.[2][6] This reaction is typically carried out in the presence of a base, like sodium methoxide or sodium ethoxide, in an alcoholic solvent.[2][6]
The following workflow outlines the general synthetic procedure.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Physicochemical Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and a signal for the proton at the 5-position of the pyrimidine ring. The chemical shifts of the hydroxyl protons may be broad and variable depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethoxy group and the four distinct carbons of the pyrimidine ring. The chemical shifts would be influenced by the electron-donating ethoxy group and the tautomeric state of the molecule.
Table 1: Predicted NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Ethoxy-CH₃ | ~1.3 (triplet) | ~14 |
| Ethoxy-CH₂ | ~4.3 (quartet) | ~63 |
| Pyrimidine C5-H | ~5.0 | ~85 |
| Pyrimidine C4/C6 | - | ~165 |
| Pyrimidine C2 | - | ~160 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to O-H and N-H stretching (in the keto-enol forms), C=O stretching, C-O stretching of the ethoxy group, and various C-N and C=C stretching vibrations of the pyrimidine ring.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H / N-H stretch | 3200-3500 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch | 1650-1700 |
| C=N / C=C stretch | 1550-1650 |
| C-O stretch (ethoxy) | 1050-1150 |
Mass Spectrometry
The mass spectrum of this compound (Molecular Weight: 156.14 g/mol ) would show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would likely involve the loss of the ethoxy group, ethylene from the ethoxy group, and fragmentation of the pyrimidine ring.
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| CAS Number | 61636-08-6 | [7] |
| Melting Point | >300 °C | [8] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 4,6-dihydroxypyrimidine derivatives.[9]
-
Preparation of Sodium Ethoxide: Dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere with stirring.
-
Reaction Mixture: To the cooled sodium ethoxide solution, add O-ethylisourea hydrochloride (1 equivalent) and stir for 15 minutes.
-
Condensation: Slowly add diethyl malonate (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectra and assign the signals based on chemical shifts, coupling patterns, and integration.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a foundational understanding of the structural and spectroscopic properties of this compound. While a complete experimental dataset for this specific molecule is not yet available, the analysis of closely related compounds and theoretical principles offers valuable insights for researchers. The provided synthesis and characterization protocols serve as a practical starting point for further investigation into this important chemical intermediate. Future work should focus on obtaining high-resolution experimental data, including single-crystal X-ray diffraction, to fully elucidate its three-dimensional structure and further explore its tautomeric and polymorphic behaviors.
References
- 1. This compound | Alzchem Group [alzchem.com]
- 2. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 7. This compound | 61636-08-6 [chemicalbook.com]
- 8. 2-Amino-4,6-dihydroxypyrimidine 98% | 56-09-7 [sigmaaldrich.com]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine from O-ethylisourea
Application Notes: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] Its pyrimidine core is a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[3][4] This document provides a detailed protocol for the synthesis of this compound via the condensation of an O-ethylisourea salt with a dialkyl malonate. The described method is efficient, scalable, and yields a high-purity product.[1][5]
Key Applications
The primary utility of this compound lies in its role as a precursor for more complex molecules. The hydroxyl groups at the 4 and 6 positions are readily converted to other functionalities, making it a versatile building block.
-
Agrochemicals: It is a key starting material for various herbicides.[5] For instance, it can be halogenated to produce 2-Ethoxy-4,6-dichloropyrimidine or 2-Ethoxy-4,6-difluoropyrimidine, which are crucial intermediates in the manufacturing of potent herbicidal compounds.[5][6][7]
-
Pharmaceuticals: The pyrimidine structure is fundamental to many therapeutic agents, including antiviral and anticancer drugs.[4][8] this compound serves as an essential intermediate for synthesizing triazolopyrimidine sulfonamide-type drugs, such as the herbicide Diclosulam. The broader class of pyrimidine derivatives has been explored for various medicinal properties, including anti-inflammatory and enzyme-inhibitory activities.[3]
Synthesis Workflow
The synthesis proceeds via a base-catalyzed condensation reaction to form the pyrimidine ring, followed by acidification to yield the final neutral product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of the monosodium salt of this compound and its subsequent conversion to the neutral form.[9]
Materials and Reagents:
-
O-ethylisourea hydrochloride (or sulfate)
-
Sodium methoxide (solid or solution in methanol)
-
Methanol
-
Acetic acid (or other suitable mineral acid)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a solution of sodium methoxide in methanol.
-
Cooling: Cool the sodium methoxide solution to a temperature between 0°C and 10°C using an ice bath.[9]
-
Addition of Reactants:
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20°C) for several hours (typically 2-6 hours) to ensure the condensation reaction goes to completion.[5] The formation of the sodium salt of this compound may be observed as a precipitate.
-
Protonation (Acidification):
-
Once the reaction is complete, the resulting slurry or solution containing the pyrimidine salt is prepared for acidification. The salt can be isolated first or acidified in situ.
-
Dissolve or suspend the pyrimidine salt in water.[1]
-
Slowly add an acid, such as acetic acid, to adjust the pH to a range of 2.0 to 5.5, with an optimal pH around 4.0.[1][10]
-
-
Isolation and Purification:
-
Upon acidification, the neutral this compound will crystallize and precipitate out of the solution.[1][10]
-
Isolate the solid product by filtration.
-
Wash the collected solid with cold deionized water to remove any residual salts.[1]
-
Dry the final product under a vacuum to yield purified this compound.
-
Data Presentation
Table 1: Reaction Parameters and Product Characteristics This table summarizes typical reaction conditions and expected outcomes based on related synthesis routes.
| Parameter | Value | Reference |
| Reactants | O-ethylisourea salt, Diethyl malonate | [5] |
| Base | Sodium Methoxide | [5][9] |
| Solvent | Methanol | [5][9] |
| Reaction Temperature | 0°C to 30°C | [9][10] |
| Reaction Time | ~6 hours | [5] |
| Typical Yield | ~88.7% | [5] |
| Purity (HPLC) | >99% | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61636-08-6 | [2][11] |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2][11] |
| Appearance | Crystalline solid | [1] |
| Melting Point | >318°C | [11] |
| pKa | 4.61 ± 0.10 (Predicted) | [11] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium methoxide is highly corrosive and reacts violently with water. Handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.
References
- 1. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 2. This compound | Alzchem Group [alzchem.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 7. CN114262300A - Preparation method of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 8. Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE | lookchem [lookchem.com]
- 9. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Condensation Reactions of Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonate is a versatile C-H acidic compound widely employed in organic synthesis, particularly in condensation reactions for the formation of new carbon-carbon bonds. Its activated methylene group, flanked by two electron-withdrawing ester functionalities, facilitates deprotonation and subsequent nucleophilic attack on various electrophiles. This reactivity is central to the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Two of the most prominent condensation reactions involving diethyl malonate are the Knoevenagel condensation and the Michael addition.
The Knoevenagel condensation involves the reaction of diethyl malonate with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated ester. This reaction is a cornerstone in the synthesis of coumarins, which are an important class of compounds with a wide range of biological activities. The Michael addition, or 1,4-conjugate addition, describes the reaction of a diethyl malonate-derived enolate with an α,β-unsaturated carbonyl compound.[1][2] This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of more complex molecules.[3][4]
These application notes provide detailed protocols for both the Knoevenagel condensation and the Michael addition of diethyl malonate, along with quantitative data to guide reaction optimization and visual diagrams to illustrate reaction pathways and workflows.
Data Presentation
Knoevenagel Condensation of Diethyl Malonate with Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Acetic Acid | Benzene | 130-140 | 11-18 | 89-91 | [5] |
| Salicylaldehyde | Piperidine/Acetic Acid | Ethanol | 70-80 | 4-6 | 82 | |
| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | Overnight | 85-89 | [6] |
| Syringaldehyde | Piperidine | Ethyl Acetate | 90 | 2 | High | [7] |
Michael Addition of Diethyl Malonate to α,β-Unsaturated Carbonyl Compounds
| Michael Acceptor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | NiCl₂/(-)-Sparteine | Toluene | 25 | 5 | 90 | [8] |
| Thienyl Chalcone Analogues | KOt-Bu | CH₂Cl₂ | Room Temp | 3-4 | 72-94 | [4][9] |
| Mesityl Oxide | Sodium Ethoxide | Ethanol | Reflux | Not Specified | Not Specified | [3] |
| Methyl Vinyl Ketone | Base (e.g., NaOEt) | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Diethyl malonate
-
Benzaldehyde (commercial grade, may contain benzoic acid)
-
Piperidine
-
Benzene
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 101 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde, 2-7 ml of piperidine, and 200 ml of benzene. The amount of piperidine should be in slight excess to neutralize any benzoic acid present in the benzaldehyde.
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in a Dean-Stark trap (approximately 11-18 hours).
-
After cooling, add 100 ml of benzene to the reaction mixture.
-
Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.
-
Extract the aqueous washings with a single 50-ml portion of benzene and combine the organic layers.
-
Dry the organic solution with 30 g of anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure on a steam bath.
-
Distill the residue under reduced pressure to yield colorless diethyl benzalmalonate.
Protocol 2: Michael Addition of Diethyl Malonate to Chalcone
This protocol is adapted from Chopade et al.[8]
Materials:
-
Chalcone
-
Diethyl malonate
-
Nickel(II) chloride (NiCl₂)
-
(-)-Sparteine
-
Dry Toluene
-
Dry flask with nitrogen inlet
-
Syringe
-
Rotary evaporator
-
Dilute Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in 5 mL of dry toluene at room temperature for 6 hours.
-
Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the reaction mixture and stir for an additional 30 minutes.
-
Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in 2 mL of dry toluene to the reaction mixture.
-
Stir the reaction mixture at 25°C until the starting material is completely consumed (monitor by TLC, approximately 5 hours).
-
Concentrate the reaction mixture to dryness in vacuo.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate.
-
The crude product can be purified by column chromatography.
Visualizations
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Michael Addition Mechanism
Caption: Mechanism of the Michael Addition.
Experimental Workflow: Knoevenagel Condensation
Caption: General experimental workflow for Knoevenagel condensation.
Experimental Workflow: Michael Addition
Caption: General experimental workflow for Michael addition.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. research.tue.nl [research.tue.nl]
- 8. longdom.org [longdom.org]
- 9. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring | Semantic Scholar [semanticscholar.org]
- 10. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the large-scale synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine, a key intermediate in the production of agrochemicals and pharmaceuticals. Detailed experimental protocols for the primary synthetic route, the condensation of an O-ethylisourea salt with a dialkyl malonate, are presented. This document includes quantitative data from various synthetic methods, characterization information, and a discussion of the compound's primary application as a precursor to herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme.
Introduction
This compound is a heterocyclic organic compound of significant industrial interest. Its pyrimidine core, substituted with an ethoxy group and two hydroxyl groups, makes it a versatile building block for the synthesis of more complex molecules. A primary application of this compound is its use as a precursor for the synthesis of 2-ethoxy-4,6-dichloropyrimidine, which is a crucial intermediate in the manufacturing of certain herbicides.[1] The synthesis of this compound is typically achieved through the condensation of O-ethylisourea or its salt with a malonic acid ester in the presence of a base.[2] This process has been optimized for large-scale production to ensure high yields and purity.
Physicochemical Properties and Characterization
-
Molecular Formula: C₆H₈N₂O₃
-
Molecular Weight: 156.14 g/mol
-
Appearance: White crystalline solid
-
Melting Point: >318°C
-
Tautomerism: The presence of hydroxyl groups at positions 4 and 6 can lead to tautomerism, where the compound exists in equilibrium between the dihydroxy form and keto-enol forms (e.g., 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone).
Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound [3]
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Ethoxy CH₃ | ~1.2-1.4 (triplet) | Data not available |
| Ethoxy CH₂ | Data not available | Data not available |
| Pyrimidine C-H | Data not available | Data not available |
| Pyrimidine C-OH | Not applicable | Data not available |
| Pyrimidine C-OEt | Not applicable | Data not available |
| Pyrimidine C=N | Not applicable | Data not available |
Note: The table presents predicted data. Actual experimental values may vary.
Synthetic Protocols
The most common and industrially viable method for the large-scale synthesis of this compound is the condensation of an O-ethylisourea salt with a dialkyl malonate. The following protocols are based on procedures outlined in various patents.
Synthesis via Condensation of O-Ethylisourea Hydrogen Sulfate with Diethyl Malonate
This protocol describes the synthesis starting from the formation of O-ethylisourea hydrogen sulfate from cyanamide.
Experimental Protocol:
-
Preparation of O-Ethylisourea Hydrogen Sulfate:
-
Under a nitrogen atmosphere, add anhydrous ethanol to a reactor and cool to -5°C to -10°C.
-
Slowly add 96% sulfuric acid while maintaining the temperature at -5°C.
-
Add cyanamide in portions at 0°C to 10°C and stir for 60 minutes.
-
Allow the reaction to proceed for approximately 6 hours at 20°C to ensure complete conversion.
-
-
Condensation Reaction:
-
To the prepared O-ethylisourea hydrogen sulfate solution in methanol, add a 30% solution of sodium methoxide in methanol dropwise at -1°C to -7°C over 75 minutes.
-
Add dimethyl malonate at -5°C within 30 minutes.
-
Stir the reaction mixture for 3 hours at 0°C and then for 5 days at 25°C.[2]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under vacuum at 30°C to 40°C.
-
Dissolve the resulting solid residue in water.
-
Adjust the pH to between 2.0 and 5.5 with a mineral acid (e.g., hydrochloric acid) to precipitate the product.[2]
-
Filter the crystalline this compound.
-
Wash the solid with water to remove any salts and dry.
-
Synthesis via Condensation of O-Ethylisourea Hydrochloride with Diethyl Malonate
This protocol utilizes the hydrochloride salt of O-ethylisourea.
Experimental Protocol:
-
Reaction Setup:
-
Charge a reactor with ethanol and cool to -5°C.
-
Add O-ethylisourea hydrochloride to the cooled ethanol.
-
Add a 21% solution of sodium ethylate in ethanol dropwise over 45 minutes.
-
Subsequently, add diethyl malonate dropwise over 10 minutes.
-
-
Reaction Conditions:
-
Stir the reaction mixture for 4 hours at 0°C, followed by 90 hours at room temperature.
-
-
Work-up and Isolation:
-
Evaporate the solvent in a vacuum.
-
Dissolve the residue in water at 18°C.
-
Adjust the pH to 4.0 with 32% hydrochloric acid to induce crystallization.
-
Filter the product, wash with water until salt-free, and dry in a vacuum at 80°C.
-
Quantitative Data Summary
The yield of this compound can vary depending on the specific reactants, base, and reaction conditions used. The following table summarizes quantitative data from different synthetic approaches.
Table 2: Summary of Quantitative Data for the Synthesis of this compound
| O-Ethylisourea Salt | Malonate Ester | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Hydrogen Sulfate | Diethyl Malonate | Sodium Ethoxide | Ethanol | 20 | 6 hours | 88.7 | 99.4 (HPLC) | [3] |
| Hydrochloride | Dimethyl Malonate | Sodium Methoxide | Methanol | 0 - 30 | - | 84.4 | - | [1] |
| Hydrogen Sulfate (from Urea) | Diethyl Malonate | - | - | 60 - 150 | - | - | - | [4] |
Application in Herbicide Synthesis
This compound is a pivotal intermediate in the synthesis of herbicides. A key transformation is its conversion to 2-Ethoxy-4,6-dichloropyrimidine, which is then further functionalized to produce active herbicidal compounds.
Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
Experimental Protocol:
-
Dissolve this compound (1 mol, 99.4% purity) in 1,2-dichloroethane.
-
Slowly add phosphorus oxychloride (2.2 mol).
-
Add triethylamine (2 mol, 98.5% purity) under stirring, maintaining the reaction temperature below 50°C.
-
After the addition is complete, heat the reaction system to 85°C.
-
A yield of 90.7% with a purity of 98.7% (HPLC) has been reported for the chlorinated product.[5]
Mechanism of Action of Derived Herbicides
Herbicides synthesized from this compound derivatives often belong to the class of acetyl-CoA carboxylase (ACCase) inhibitors. ACCase is a critical enzyme in the biosynthesis of fatty acids in plants.
Signaling Pathway and Mechanism of Action:
Caption: Synthetic pathway of ACCase inhibiting herbicides from this compound and their mechanism of action in plants.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of the intermediate to its final application.
Caption: Logical workflow from synthesis of this compound to its application in agriculture.
Conclusion
The large-scale synthesis of this compound is a well-established process crucial for the agrochemical industry. The condensation of O-ethylisourea salts with dialkyl malonates provides an efficient route to this key intermediate. Optimization of reaction conditions allows for high yields and purity, making it an economically viable process. Its primary application as a precursor for ACCase-inhibiting herbicides underscores its importance in modern agriculture. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis and development of pyrimidine-based compounds.
References
- 1. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 3. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 5. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Preparation of 2-Ethoxy-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Ethoxy-4,6-dichloropyrimidine from its dihydroxy precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The primary method for this conversion is a chlorination reaction, often employing phosphorus oxychloride (POCl₃), sometimes in the presence of a base.[3][4]
Reaction Overview
The conversion of this compound to 2-ethoxy-4,6-dichloropyrimidine involves the replacement of two hydroxyl groups with chlorine atoms. This is typically achieved through a reaction with a strong chlorinating agent like phosphorus oxychloride. The reaction can be performed with or without a base, and the choice of conditions can influence the reaction's efficiency and purity of the final product. The general transformation is depicted below:
Chemical reaction for the synthesis of 2-Ethoxy-4,6-dichloropyrimidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the chlorination of dihydroxypyrimidines to their corresponding dichloropyrimidines. While specific yields for 2-Ethoxy-4,6-dichloropyrimidine are not always explicitly stated in the literature, the data for analogous compounds provides a strong indication of expected outcomes.
| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phosphorus oxychloride | Triethylamine | Not specified | Not specified | Not specified | Not specified | [3] |
| 4,6-dihydroxypyrimidine | Phosphorus oxychloride | N,N-dimethylcyclohexylamine | None | 95-100 | 3 | ~100 | [4][5] |
| 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride | Triethylamine | Ethylene dichloride | 82-84 | 2 | 83.2 | [6] |
| 4,6-dihydroxypyrimidine | Phosphorus oxychloride | Triethylamine | Dichloroethane | Reflux | 2 | >90 | [7] |
| 4,6-dihydroxypyrimidine | Thionyl chloride | N,N-dimethylaniline | Thionyl chloride | Not specified | Not specified | 92.8-95.6 | [8] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2-Ethoxy-4,6-dichloropyrimidine.
Caption: General workflow for the synthesis of 2-Ethoxy-4,6-dichloropyrimidine.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methods for the chlorination of dihydroxypyrimidines.[3][4][6][7] Researchers should optimize the conditions for their specific needs.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another suitable tertiary amine base)
-
Dichloroethane (or another suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend this compound in dichloroethane.
-
Addition of Reagents: To the stirred suspension, add phosphorus oxychloride. If a base is used, add it dropwise to the reaction mixture, maintaining the temperature as specified in the chosen literature procedure. A common approach involves the dropwise addition of triethylamine.[6][7]
-
Reaction: Heat the reaction mixture to reflux and maintain for the time indicated by preliminary experiments or literature precedent (typically 2-6 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system or by distillation under reduced pressure to yield pure 2-ethoxy-4,6-dichloropyrimidine.
-
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is exothermic, especially during the addition of the base. Proper temperature control is crucial.
-
Handle all organic solvents in a fume hood.
References
- 1. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 2. Cas 40758-65-4,2-ETHOXY-4,6-DICHLOROPYRIMIDINE | lookchem [lookchem.com]
- 3. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols: Functionalization of 2-Ethoxy-4,6-dihydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Ethoxy-4,6-dihydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2][3] Pyrimidine derivatives are known to form the core structure of essential biological molecules like nucleobases and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The strategic placement of the ethoxy and dihydroxy groups on the pyrimidine ring dictates its chemical reactivity, making it a valuable scaffold for chemical modification.[4] The hydroxyl groups at the C4 and C6 positions are particularly important as they can exist in tautomeric equilibrium with their keto forms and are key sites for substitution reactions, most notably halogenation.[4] This document provides detailed protocols and application notes for the key functionalization reactions of the this compound ring, transforming it into versatile intermediates for further synthesis.
Key Functionalization Strategies
The functionalization of this compound primarily revolves around the conversion of its hydroxyl groups into better leaving groups, such as halogens. This initial activation step opens the door to a variety of subsequent modifications, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Additionally, the electron-rich nature of the pyrimidine ring allows for electrophilic substitution at the C5 position.[4]
Figure 1: Key functionalization pathways of this compound.
Halogenation: The Gateway to Versatility
The most critical functionalization of this compound is the conversion of its hydroxyl groups to halogens. This is typically achieved via chlorination using phosphorus oxychloride (POCl₃), yielding 2-Ethoxy-4,6-dichloropyrimidine.[4][5] This dichloro-intermediate is a cornerstone for further synthesis, as the chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and participate in cross-coupling reactions.[4]
The resulting 2-Ethoxy-4,6-dichloropyrimidine can be further converted to 2-Ethoxy-4,6-difluoropyrimidine through a fluorination reaction, often using potassium fluoride (KF).[6] Fluoro-substituted pyrimidines are valuable precursors for various herbicides and pharmaceuticals.[4]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms in 2-Ethoxy-4,6-dichloropyrimidine are readily displaced by a variety of nucleophiles.[4] Reactions with primary or secondary amines, for example, provide a straightforward method to introduce diverse amino functionalities onto the pyrimidine ring, creating libraries of compounds for biological screening.
Electrophilic Substitution: Nitration
The pyrimidine ring in this compound is sufficiently electron-rich to undergo electrophilic substitution reactions, such as nitration.[4] Nitration typically occurs at the C5 position using a mixture of concentrated sulfuric and nitric acid, yielding 5-nitro derivatives.[7] These nitro-pyrimidines can serve as intermediates for the synthesis of other functional groups, such as amines, via reduction.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents of 2-Ethoxy-4,6-dichloropyrimidine are ideal handles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of 4,6-diarylpyrimidines. This method is highly efficient for creating complex molecular architectures from readily available boronic acids.[8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the key functionalization steps.
| Reaction Type | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | This compound | POCl₃ | 80–85 | 3 | >80 | [5][6] |
| Fluorination | 2-Ethoxy-4,6-dichloropyrimidine | KF | 80–120 | 6 | 82.7 | [6] |
| Nitration | 2-Substituted-4,6-dihydroxypyrimidine | H₂SO₄ / HNO₃ | N/A | N/A | >80 | [7] |
| Suzuki Coupling | 2,4-dichloropyrimidine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 55 | 12 | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
This protocol describes the conversion of the dihydroxy- form to the dichloro- intermediate, a crucial step for subsequent functionalization.[5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Carefully add this compound (1 equivalent) to a round-bottom flask.
-
In a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 80–85°C with stirring.[5]
-
Maintain the temperature and continue stirring for approximately 3 hours, monitoring the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice in a beaker with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-Ethoxy-4,6-dichloropyrimidine.
-
Purify the product via column chromatography or recrystallization as needed.
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be performed in a certified fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Figure 2: Experimental workflow for the synthesis of 2-Ethoxy-4,6-dichloropyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the diarylation of 2-Ethoxy-4,6-dichloropyrimidine using an arylboronic acid.[8]
Materials:
-
2-Ethoxy-4,6-dichloropyrimidine
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene, Ethanol, and Water (solvent mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-Ethoxy-4,6-dichloropyrimidine (1 equivalent), the desired arylboronic acid (2.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Seal the flask and heat the reaction mixture to the required temperature (e.g., 55-80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-Ethoxy-4,6-diarylpyrimidine.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 2. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | Alzchem Group [alzchem.com]
- 4. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 5. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimidine derivatives and their subsequent biological screening for anticancer, antimicrobial, and anti-inflammatory properties. The content is designed to furnish researchers, scientists, and drug development professionals with a comprehensive guide to facilitate the discovery of new and potent therapeutic leads.
Introduction
The pyrimidine nucleus is a fundamental building block in various biological molecules, including nucleic acids (cytosine, thymine, and uracil) and vitamins (thiamine).[2][5][6] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in drug discovery.[7] Synthetic modifications of the pyrimidine ring have led to the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[3][8] The versatility of pyrimidine chemistry allows for the creation of diverse chemical libraries for biological screening, enhancing the probability of identifying novel drug candidates.[1][9]
Synthesis of Pyrimidine Derivatives
A common and effective method for synthesizing the pyrimidine core is through the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[10][11] This approach, often referred to as the Biginelli reaction or a variation thereof, allows for the construction of the six-membered heterocyclic ring.[10]
General Synthetic Workflow
The synthesis of novel pyrimidine derivatives typically follows a multi-step process that begins with the formation of a chalcone intermediate, followed by cyclization to yield the pyrimidine core.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of 4-(4-nitrophenyl)-6-phenyl-pyrimidine-2-thiol
This protocol describes a two-step synthesis of a specific pyrimidine derivative.
Step 1: Synthesis of 1-(4-nitrophenyl)-3-phenyl-prop-2-en-1-one (Chalcone)
-
Dissolve 4-nitroacetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethanol (30 mL).
-
To this solution, add 20% aqueous sodium hydroxide (10 mL) dropwise while stirring in an ice bath.
-
Continue stirring the reaction mixture at room temperature for 4-5 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 4-(4-nitrophenyl)-6-phenyl-pyrimidine-2-thiol
-
A mixture of the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) is refluxed in 30 mL of ethanolic NaOH (0.01 mol) for 8 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solid precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from glacial acetic acid to yield the pure pyrimidine derivative.[12]
-
Characterize the final compound using IR, ¹H NMR, and mass spectrometry.[13]
Biological Screening Protocols
The synthesized pyrimidine derivatives can be screened for various biological activities. Below are detailed protocols for anticancer, antimicrobial, and anti-inflammatory screening.
Biological Screening Workflow
The general workflow for evaluating the biological activity of the synthesized compounds involves a series of in vitro assays.
References
- 1. wjarr.com [wjarr.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. sciensage.info [sciensage.info]
- 6. ijcrt.org [ijcrt.org]
- 7. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. bu.edu.eg [bu.edu.eg]
- 12. Synthesis, Biological and Pharmacological Screening of Novel Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The synthesis of these molecules is a critical process in drug discovery and development. A key aspect of successful synthesis is the ability to effectively monitor the progress of the reaction to determine the optimal reaction time, assess the consumption of starting materials, and identify the formation of products and potential byproducts.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[2][3] It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an eluting solvent or solvent mixture).[3] This application note provides a detailed protocol for monitoring the progress of pyrimidine synthesis, with a focus on the Biginelli reaction, a well-established method for creating dihydropyrimidines.[1]
Experimental Protocol: TLC Monitoring of a Biginelli Pyrimidine Synthesis
This protocol outlines the steps for monitoring a typical Biginelli reaction, where an aldehyde, a β-dicarbonyl compound, and urea or thiourea react to form a dihydropyrimidine.
Materials
-
TLC Plates: Silica gel 60 F254 plates.
-
Reactants: Aldehyde (e.g., benzaldehyde), β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea.
-
Reaction Solvent: e.g., Ethanol.
-
TLC Solvents (Mobile Phase): Hexane, Ethyl Acetate, Chloroform, Methanol.
-
Sample Preparation Solvent: A solvent that dissolves all components of the reaction mixture (e.g., ethanol or ethyl acetate).
-
TLC Development Chamber: A glass jar with a lid.
-
Capillary Tubes: For spotting the TLC plate.
-
Visualization Agents:
-
UV lamp (254 nm).
-
Iodine chamber (a sealed jar containing iodine crystals).
-
Potassium permanganate stain.
-
Procedure
1. Preparation of the TLC Developing Chamber:
-
Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the TLC chamber.
-
Place a piece of filter paper inside, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.
-
Cover the chamber and allow it to equilibrate for at least 10 minutes.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark small, evenly spaced points on the origin line for spotting the samples. Label them accordingly (e.g., SM for starting material, R for reaction mixture).
3. Sample Preparation and Spotting:
-
Starting Material (SM) Reference: Dissolve a small amount of the limiting reactant (often the aldehyde) in the sample preparation solvent.
-
Reaction Mixture (R): At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with the sample preparation solvent in a small vial.
-
Using a clean capillary tube for each sample, spot a small amount of the diluted starting material and reaction mixture onto their designated points on the origin line of the TLC plate. The spots should be small and concentrated.
4. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
5. Visualization:
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm).[4] UV-active compounds, particularly those with aromatic rings, will appear as dark spots against the fluorescent green background of the plate.[4][5] Circle the visible spots with a pencil.
-
Iodine Vapor: Place the plate in an iodine chamber for a few minutes.[4][6] Many organic compounds will react with the iodine vapor to form yellow-brown spots.[4][5] Remove the plate and circle the spots.
-
Potassium Permanganate Stain: If further visualization is needed, dip the plate into a potassium permanganate solution or spray the plate with it. Oxidizable compounds will appear as yellow or brown spots on a purple background.[7]
6. Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot(s) and the appearance of the product spot(s) over time. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation
The progress of the reaction can be effectively summarized by tracking the Rf values of the components over time.
| Time Point | Starting Material (Aldehyde) Rf | Product (Dihydropyrimidine) Rf | Observations |
| t = 0 min | 0.65 | - | Intense starting material spot. |
| t = 30 min | 0.65 | 0.30 | Faint product spot appears, starting material spot still strong. |
| t = 1 hr | 0.65 | 0.30 | Product spot intensifies, starting material spot diminishes. |
| t = 2 hr | - | 0.30 | Starting material spot has disappeared, intense product spot. |
Note: Rf values are indicative and will vary depending on the specific reactants and the exact mobile phase composition.
Troubleshooting and Optimization
-
Poor Separation: If the spots remain at the origin, the mobile phase is not polar enough. If the spots run with the solvent front, the mobile phase is too polar. Adjust the solvent system accordingly. A common starting point for pyrimidine synthesis is a mixture of hexane and ethyl acetate; the polarity can be increased by increasing the proportion of ethyl acetate.[8]
-
Streaking: This may be due to overloading the sample on the plate or a compound that is not fully soluble in the mobile phase. Try spotting a more dilute sample.
-
No Visible Spots: Some compounds are not UV-active and do not stain well with iodine. In such cases, using a chemical stain like potassium permanganate is necessary.[7] It is important to note that urea is often difficult to visualize on TLC plates using UV lamps due to its lack of UV absorbance.
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Logical Relationship of TLC Components
Caption: Relationship between components in TLC analysis.
References
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the condensation reaction between an O-ethylisourea salt (such as the hydrochloride or sulfate salt) and a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate).[1][2][3] This reaction is typically carried out in the presence of an alkoxide base, like sodium methoxide or sodium ethoxide, in an alcohol solvent.[2][3]
Q2: What are the critical parameters to control for a successful synthesis?
Key parameters to control for optimal yield and purity include:
-
Reaction Temperature: Maintaining the recommended temperature range is crucial. While the overall process can occur between -10°C and 180°C, specific steps may require tighter control, for instance, between 0°C and 30°C for the condensation reaction.[1][2][4]
-
Anhydrous Conditions: The presence of water can lead to undesired side reactions and the formation of by-products like barbituric acid.[2] Therefore, using anhydrous reagents and solvents is highly recommended.
-
pH for Product Isolation: After the reaction, the product is typically in its salt form. Acidification is necessary to precipitate the neutral this compound. The pH should be carefully adjusted to a range of 2.0 to 9.0, with a preferred range of 3.5 to 5.5.[1]
Q3: What are some common impurities or by-products in this synthesis?
Common impurities can include unreacted starting materials, 4,6-dihydroxy-2-methoxypyrimidine (DHMP) if methanol is used as a solvent with potential for trans-esterification, and barbituric acid if water is present in the reaction mixture.[2]
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently and allowed to proceed for the recommended duration. Monitor the reaction progress using techniques like TLC or HPLC. - Verify the quality and reactivity of the O-ethylisourea salt, as its reactivity can be lower than O-methylisourea due to steric hindrance.[1] |
| Suboptimal Temperature | - Strictly control the reaction temperature within the optimal range. For the condensation of O-ethylisourea salt with dimethyl malonate using a methoxide base, a temperature between 0°C and 30°C is often recommended.[2] |
| Presence of Water | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The presence of water can lead to the formation of barbituric acid as a by-product.[2] |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification. A molar ratio of ethyl isourea sulfate to diethyl malonate can range from 1:0.5 to 1:1.5.[5] |
| Improper Product Isolation | - Ensure the pH is adjusted correctly during acidification to fully precipitate the product. A pH range of 3.5 to 5.5 is often optimal.[1] - Wash the final product with cold water to remove any remaining salts without significant product loss. |
Product Purity Issues
Problem: The isolated this compound is impure.
| Potential Cause | Troubleshooting Suggestion |
| Formation of By-products | - To minimize the formation of 4,6-dihydroxy-2-methoxypyrimidine (DHMP), consider using sodium ethoxide in ethanol if diethyl malonate is the substrate. However, high yields have been reported with sodium methoxide in methanol.[2] - To avoid barbituric acid formation, ensure strictly anhydrous conditions.[2] |
| Inadequate Purification | - Recrystallization from a suitable solvent can be an effective method for purification. - Thoroughly wash the filtered product with cold water to remove inorganic salts.[1] |
| Side Reactions | - High reaction temperatures can sometimes lead to side reactions. Adhering to the recommended temperature profile is important. Surprisingly, one process notes that high temperatures did not substantially reduce purity and yield.[1] |
Experimental Protocols
Synthesis of this compound from O-ethylisourea Salt
This protocol is a generalized procedure based on common practices.
Materials:
-
O-ethylisourea hydrochloride
-
Dimethyl malonate
-
Sodium methoxide solution in methanol
-
Anhydrous methanol
-
Hydrochloric acid or acetic acid for acidification
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve O-ethylisourea hydrochloride and dimethyl malonate in anhydrous methanol.
-
Cool the mixture to a temperature between 0°C and 5°C.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture, maintaining the temperature below 30°C.[2]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.
-
Upon reaction completion, the product is present as its sodium salt.
-
If desired, the solvent can be partially removed by distillation.
-
Add water to dissolve the salt.
-
Adjust the pH of the aqueous solution to between 3.5 and 5.5 with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the this compound.[1]
-
Filter the crystalline product, wash it with cold water, and dry it under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Materials | Base | Solvent | Temperature | Yield | Reference |
| O-ethylisourea hydrochloride, Dimethyl malonate | Sodium methoxide | Methanol | 0°C to 30°C | 74.9% (accountable) | [2] |
| O-ethylisourea salt, Malonic acid dialkyl ester | Alkali alcoholate | Alcohol | -10°C to 180°C | Good yields | [1] |
| Urea, Diethyl sulfate (to form ethyl isourea sulfate), Diethyl malonate | Not specified | Organic solvent | 60-150°C | >61% (total for multi-step) | [4][5] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 2. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 4. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
minimizing byproduct formation in 2-Ethoxy-4,6-dihydroxypyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how is it formed?
A1: The most prevalent byproduct is 2-Methoxy-4,6-dihydroxypyrimidine. This byproduct is typically formed when using sodium methoxide as the base in a methanol solvent. The methoxide ion can react with the O-ethylisourea starting material or intermediates, leading to the incorporation of a methoxy group instead of the desired ethoxy group. To obtain a purer product, it is advisable to use sodium ethoxide in ethanol.[1]
Q2: What is the optimal temperature range for the synthesis to minimize byproduct formation?
A2: To minimize the formation of the 2-Methoxy-4,6-dihydroxypyrimidine byproduct, the reaction should be conducted at a lower temperature, ideally between 0°C and 30°C.[2] Higher temperatures, while potentially shortening the reaction time, generally lead to a lower yield of the desired product due to an increase in byproduct formation.[2]
Q3: Which base and solvent system is recommended for the highest purity of this compound?
A3: For the production of high-purity this compound, the use of sodium ethoxide as the base in an ethanol solvent is strongly recommended.[1] This combination avoids the introduction of methoxide ions, which are the source of the common 2-methoxy byproduct.
Q4: Can I use dimethyl malonate instead of diethyl malonate?
A4: Yes, it is possible to use dimethyl malonate. However, if you are using a methoxide base, this can also contribute to the formation of 2-Methoxy-4,6-dihydroxypyrimidine. If using dimethyl malonate, it is still preferable to use sodium ethoxide to favor the formation of the ethoxy-pyrimidine.
Q5: How can I monitor the progress of the reaction and the formation of byproducts?
A5: The reaction progress and the presence of byproducts can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a buffer like potassium dihydrogen phosphate, can be used to separate the desired product from the starting materials and the 2-methoxy byproduct. UV detection is typically employed for quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of O-ethylisourea starting material. | 1. Increase the reaction time and monitor by HPLC. 2. Maintain the reaction temperature between 0°C and 30°C.[2] 3. Use freshly prepared O-ethylisourea salt or store it under anhydrous conditions. |
| High Level of 2-Methoxy-4,6-dihydroxypyrimidine Byproduct | Use of sodium methoxide and/or methanol as the base/solvent system. | Switch to sodium ethoxide as the base and absolute ethanol as the solvent.[1] |
| Broad or Multiple Peaks in HPLC Analysis | 1. Presence of multiple byproducts. 2. Degradation of the product. | 1. Optimize the reaction conditions (temperature, base, solvent) to favor the desired product. 2. Ensure proper work-up and purification procedures are followed. Acidification of the reaction mixture should be done carefully. |
| Difficulty in Isolating the Product | The product may be in its salt form and soluble in the reaction mixture. | After the reaction, the product is typically present as its sodium salt. Acidification with an acid like hydrochloric acid to a pH of around 2 will precipitate the neutral this compound, which can then be isolated by filtration. |
Data Presentation
Table 1: Comparison of Reaction Conditions on Product Yield and Purity
| Base | Solvent | Malonate Ester | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Ethoxide | Ethanol | Diethyl Malonate | 0, then RT | 94 | 85.3 | >99 (by inference) | [1] |
| Sodium Methoxide | Methanol | Diethyl Malonate | 20 | 6 | 88.7 | 99.4 (HPLC) | [2] |
| Sodium Methoxide | Methanol | Dimethyl Malonate | 0, then 25 | 120+ | Not specified | Not specified | [3] |
| Sodium Ethoxide | Ethanol | Diethyl Malonate | -10, then 25 | 90 | ~80 | High | [1] |
Note: Direct comparative studies are limited. The data is compiled from different patents with varying experimental setups. Purity data should be interpreted in the context of the specific analytical methods used in the cited sources.
Experimental Protocols
Protocol 1: Synthesis with Sodium Ethoxide in Ethanol (Recommended for High Purity)
This protocol is based on the principle of using a non-methoxy source to avoid the formation of the 2-methoxy byproduct.
Materials:
-
O-ethylisourea hydrochloride
-
Absolute Ethanol
-
Sodium Ethoxide (solid or as a solution in ethanol)
-
Diethyl Malonate
-
Hydrochloric Acid (e.g., 32% aqueous solution)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, suspend O-ethylisourea hydrochloride (1.0 eq) in absolute ethanol at -5°C.
-
Slowly add a solution of sodium ethoxide (2.0 eq) in ethanol over a period of 45 minutes, maintaining the temperature below 0°C.
-
To this mixture, add diethyl malonate (1.0 eq) dropwise over 10 minutes, keeping the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 90 hours, or until HPLC analysis indicates the consumption of the starting material.
-
Distill off the ethanol under reduced pressure.
-
To the residue, add water and cool the mixture to 15°C.
-
Acidify the mixture by the dropwise addition of hydrochloric acid until the pH reaches approximately 2. This will precipitate the product.
-
Filter the solid precipitate, wash it with cold water, and dry it under vacuum at 75°C to obtain this compound.
Protocol 2: Analytical HPLC Method for Reaction Monitoring
This method can be adapted to monitor the progress of the synthesis and quantify the product and the main byproduct.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation: Dilute a small aliquot of the reaction mixture with a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 3. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Ethoxy-4,6-dihydroxypyrimidine by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Ethoxy-4,6-dihydroxypyrimidine via recrystallization.
Troubleshooting Guide
Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent may be too non-polar for the highly polar this compound. The presence of two hydroxyl groups and two nitrogen atoms in the pyrimidine ring makes the molecule capable of strong intermolecular hydrogen bonding.
-
Solution:
-
Select a more polar solvent. Good starting points for polar compounds include water, ethanol, or a mixture of the two.[1][2]
-
Use a solvent mixture. If the compound is sparingly soluble in a polar solvent like water, adding a more soluble co-solvent like ethanol can increase solubility at higher temperatures. Experiment with different solvent ratios to find the optimal balance.
-
Ensure sufficient solvent is used. While the goal is to use a minimum amount of hot solvent, an insufficient volume will prevent the compound from dissolving completely.[3] Add the solvent in small portions to the heated crude product until it just dissolves.
-
Problem: No crystals form upon cooling, even after an extended period.
-
Possible Cause: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not initiated.[3] Another possibility is that too much solvent was used, and the solution is not saturated enough for crystals to form.
-
Solution:
-
Induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[3][4]
-
-
Reduce the solvent volume. If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of the compound. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[5]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of the solution at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present that depress the melting point.[5][6]
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add more of the "soluble" solvent in a mixed solvent system to keep the compound dissolved at a slightly lower temperature.[4] For an ethanol/water system, this would mean adding more ethanol.
-
Try a different solvent or solvent system with a lower boiling point.
-
Consider a preliminary purification step. If significant impurities are suspected, pre-purification by another method might be necessary.
-
Problem: The recrystallization yield is very low.
-
Possible Cause:
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.[3]
-
Ensure the solution is sufficiently cooled before filtration to maximize crystal recovery.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
-
Recover a second crop of crystals. The filtrate (mother liquor) can be concentrated by heating to evaporate some of the solvent, and then cooled again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point is a mixture of ethanol and water.[1] This compound is polar, and this solvent system allows for good solubility at high temperatures but lower solubility upon cooling. You can adjust the ratio to optimize the recrystallization process. Water alone can also be a suitable solvent for polar compounds.[2]
Q2: What are the common impurities in a crude sample of this compound?
Common impurities can include:
-
Unreacted starting materials such as O-ethylisourea salts and malonic acid esters.[1]
-
By-products from the synthesis, for instance, 2-Methoxy-4,6-dihydroxy-pyrimidine might be present if sodium methylate was used as a base.[1]
-
Inorganic salts that are formed during the acidification step to precipitate the final product.[1]
Q3: How can I assess the purity of my recrystallized this compound?
Common methods for assessing purity include:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities tend to broaden the melting point range and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify the purity of the compound. A study reported achieving a purity of 99.4% as determined by HPLC.[7]
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Q4: My recrystallized product is colored. How can I remove the color?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[5]
Quantitative Data Summary
| Parameter | Solvent System | Temperature | Value/Observation | Reference |
| Recrystallization Solvent | Ethanol/Water | - | Suitable for obtaining the pure substance. | [1] |
| Synthesis Yield | Methanol | 20°C | A yield of approximately 88.7% with 99.4% purity (by HPLC) has been reported for the synthesis. | [7] |
| Acidification for Crystallization | Water | 10°C to 20°C | Optimal pH for crystallization is around 4.0. | [7][8] |
Detailed Experimental Protocol for Recrystallization
This protocol is a general guideline. The optimal conditions may vary depending on the scale of the experiment and the purity of the crude material.
-
Solvent Selection: Based on preliminary tests, an ethanol/water mixture is chosen as the recrystallization solvent.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to wet the solid.
-
Heat the mixture on a hot plate.
-
Gradually add hot water to the heated mixture with swirling until the solid just dissolves. The goal is to create a saturated solution at a near-boiling temperature.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if decolorizing charcoal or insoluble impurities are present):
-
Pre-heat a funnel and a receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper to remove the charcoal or other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum desiccator, for example, over P₂O₅, to remove any residual solvent.[1]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [wiredchemist.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 8. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
common side reactions in the synthesis of dihydroxypyrimidines
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of dihydroxypyrimidines. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of dihydroxypyrimidines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Dihydroxypyrimidine | - Incomplete reaction. - Formation of soluble byproducts. - Degradation of the product. - Suboptimal reaction conditions (temperature, pH, stoichiometry). | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the work-up procedure to minimize loss of product in aqueous or organic layers. - Control the reaction temperature and duration to prevent degradation. For instance, in the synthesis of 4,6-dihydroxypyrimidine, carefully controlling the addition of reactants and the reaction temperature is crucial for high yields. - Optimize the molar ratios of reactants. In the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, using an excess of sodium ethoxide is a modified and effective approach.[1] |
| Product Discoloration (Yellow to Brown) | - Oxidation of the dihydroxypyrimidine ring. This is particularly noted for barbituric acid, which can oxidize in air over time.[2] | - Store the final product under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for the reaction and work-up. - Recrystallize the product to remove colored impurities. |
| Formation of Poly-nitrated Byproducts | - Harsh nitrating conditions (e.g., concentrated sulfuric and nitric acid). Nitration of 2-substituted 4,6-dihydroxypyrimidines can lead to the formation of 5,5-dinitro derivatives.[3] | - Use milder nitrating agents or conditions. - Carefully control the reaction temperature and the rate of addition of the nitrating agent. - Monitor the reaction closely to stop it once the desired mono-nitrated product is formed. |
| Ring Cleavage Products | - Hydrolysis of unstable intermediates, such as 5,5-dinitropyrimidines, can lead to cleavage of the pyrimidine ring.[3] | - Perform subsequent reaction steps under anhydrous conditions if the intermediate is sensitive to hydrolysis. - Isolate and handle sensitive intermediates with care, potentially at low temperatures. |
| Formation of Dimeric Byproducts | - Spontaneous dimerization of certain dihydroxypyrimidines, such as 4,6-dihydroxypyrimidine, can occur. | - Optimize reaction conditions (e.g., concentration, temperature) to favor the formation of the monomeric product. - Dimerization may be reversible; consider adjusting the pH or temperature during work-up to break up the dimer. |
| Unwanted Halogenation | - In syntheses aiming for dihydroxy compounds from halogenated precursors, incomplete hydrolysis can leave halogenated impurities. Conversely, when converting dihydroxy to dichloro derivatives, side reactions can occur with classical chlorinating agents. | - For hydrolysis reactions, ensure sufficient reaction time and appropriate pH. - For chlorination of dihydroxypyrimidines, consider using specific reagents like the Vilsmeier-Haack-Arnold reagent, which has been shown to be effective for 5-substituted 2-amino-4,6-dihydroxypyrimidines where other methods failed.[1] |
Frequently Asked Questions (FAQs)
Q1: My final dihydroxypyrimidine product is poorly soluble. How can I purify it effectively?
A1: Poor solubility is a common challenge. Here are a few strategies:
-
Recrystallization from a high-boiling point solvent: Consider solvents like DMSO, DMF, or water at high temperatures. For example, barbituric acid can be recrystallized from hot water.[4]
-
Acid-base chemistry: If your molecule has acidic or basic functional groups, you can often improve solubility by forming a salt. Dissolve the impure product in an aqueous base (like NaOH or NaHCO3) or acid (like HCl), filter out any insoluble impurities, and then re-precipitate your purified product by neutralizing the solution.
-
Chromatography: While challenging for poorly soluble compounds, it may be possible using highly polar mobile phases or by modifying the compound to a more soluble derivative for purification, followed by removal of the modifying group.
Q2: I am synthesizing uracil from malic acid and urea with fuming sulfuric acid and get a low yield and a lot of acidic waste. Are there better alternatives?
A2: Yes, the condensation of malic acid with urea in fuming sulfuric acid is a classic but often low-yielding method that produces significant acid waste.[5] Alternative laboratory syntheses for uracil include:
-
Hydrolysis of cytosine: A simple method involving the addition of water to cytosine to produce uracil and ammonia.[6][7]
-
From 2-thiouracil: This involves a double decomposition of thiouracil in an aqueous chloroacetic acid solution.[6]
-
From 5,6-diuracil: Photodehydrogenation of 5,6-diuracil can also yield uracil.[6]
Q3: During the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, I am observing incomplete reaction. What can I do?
A3: This reaction involves the condensation of a substituted malonic acid diester with guanidine. To drive the reaction to completion:
-
Ensure anhydrous conditions: The reaction is typically carried out in absolute ethanol, and the presence of water can interfere. It is recommended to dry the starting dihydroxypyrimidine in a vacuum oven before proceeding to subsequent steps.[1]
-
Use a strong base in sufficient quantity: A common procedure uses sodium ethoxide, prepared by dissolving metallic sodium in absolute ethanol. Ensure all the sodium has reacted before adding the other reagents.[1]
-
Reaction time and temperature: The reaction mixture is often heated to ensure completion. The original procedure mentions heating at 50°C for 2 hours.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol
This protocol is adapted from the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]
Materials:
-
Metallic sodium
-
Absolute ethanol
-
Guanidine hydrochloride
-
Diethyl 2-methylmalonate
-
Water
-
5% aqueous NaHCO3
Procedure:
-
Under an argon atmosphere and with intensive stirring, dissolve metallic sodium (12.9 g, 0.56 mol) in absolute ethanol (300 mL). The reaction flask should be equipped with a reflux condenser.
-
After all the sodium has dissolved, cool the reaction mixture to room temperature.
-
Add guanidine hydrochloride (21.02 g, 0.22 mol) with intensive stirring.
-
Add diethyl 2-methylmalonate (0.2 mol).
-
Heat the reaction mixture to 50°C for 2 hours. A crystalline product should start to precipitate.
-
Add water (30 mL) and stir the mixture intensively for 10 minutes.
-
Filter the precipitated product and wash it with a water/ethanol mixture (1/1, 2 x 10 mL), a 5% aqueous solution of NaHCO3 (10 mL), and again with a water/ethanol mixture (1/1, 10 mL).
-
Recrystallize the product from aqueous ethanol, filter, wash with a water/ethanol mixture (1/1, 10 mL), and dry under high vacuum.
Protocol 2: Synthesis of Barbituric Acid
This protocol is based on the condensation of diethyl malonate and urea.[2][4]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Dry urea
-
Hot water (50°C and 70°C)
-
Hydrochloric acid (sp. gr. 1.18)
Procedure:
-
In a 2-L round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 cc of absolute alcohol.
-
To this sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate.
-
Add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 cc of hot (70°C) absolute alcohol.
-
Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.
-
After the reaction is complete, add 500 cc of hot (50°C) water.
-
Add enough hydrochloric acid to make the solution acidic (approximately 45 cc).
-
Filter the resulting clear solution and cool it in an ice bath overnight.
-
Collect the white product on a Büchner funnel, wash with 50 cc of cold water, and dry in an oven at 105–110°C for three to four hours.
Visualizations
Caption: General workflow for dihydroxypyrimidine synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barbituric acid - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. Uracil - Wikipedia [en.wikipedia.org]
- 7. Uracil: Structure, Synthesis and Uses [allen.in]
Technical Support Center: 2-Ethoxy-4,6-dihydroxypyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
The optimal temperature for the synthesis of this compound can vary depending on the desired outcome in terms of reaction time, yield, and purity. Some studies suggest a lower temperature range, typically between 0°C and 30°C, to minimize the formation of by-products and achieve high purity.[1] Conversely, other process patents indicate that the reaction can be successfully conducted at much higher temperatures, ranging from -10°C to 180°C, and still obtain good yields and high purity.[2] One patent even specifies a range of 60-150°C.[3]
Q2: How does reaction temperature affect the yield and purity of the final product?
Temperature plays a critical role in the reaction kinetics and selectivity.
-
Lower Temperatures (0°C - 30°C): At this range, the reaction is generally slower, but it favors the formation of the desired this compound, resulting in higher purity and minimizing the formation of the primary by-product, 2-methoxy-4,6-dihydroxypyrimidine (DHMP).[1]
-
Higher Temperatures (above 30°C to 180°C): Increasing the temperature can significantly shorten the reaction time. However, it may also lead to an increased rate of side reactions, potentially lowering the overall yield of the desired product due to greater conversion to by-products.[1] Despite this, some protocols report high yields and purity even at elevated temperatures.[2][3]
Q3: What are the common by-products in this synthesis, and how is their formation related to temperature?
The most common by-products are 2-methoxy-4,6-dihydroxypyrimidine (DHMP) and barbituric acid.[1]
-
2-methoxy-4,6-dihydroxypyrimidine (DHMP): The formation of this by-product is particularly sensitive to temperature. Higher reaction temperatures tend to increase the formation of DHMP, thus reducing the purity of the final product.[1] The choice of base is also a factor; using sodium methoxide can contribute to the formation of this methoxy analog.[2]
-
Barbituric Acid: This by-product is primarily formed when water is present in the reaction mixture.[1] While not directly temperature-dependent, maintaining anhydrous (dry) conditions is crucial, and higher temperatures can sometimes exacerbate the impact of trace amounts of water.
Q4: Is there a trade-off between reaction time and product purity?
Yes, there is often a trade-off. Lower temperatures generally lead to higher purity but require longer reaction times. Higher temperatures can significantly reduce the reaction time but may necessitate more extensive purification steps to remove by-products, potentially lowering the isolated yield.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Suboptimal Reaction Temperature: The temperature may be too high, leading to by-product formation, or too low, resulting in an incomplete reaction. | Optimize the reaction temperature. Start with a lower temperature (e.g., 25°C) and monitor the reaction progress. If the reaction is too slow, cautiously increase the temperature in small increments.[1] |
| Presence of Water: Moisture in the reactants or solvent can lead to the formation of barbituric acid and other undesired side reactions.[1] | Ensure all reactants and solvents are anhydrous. Dry glassware thoroughly before use. | |
| Incorrect Stoichiometry: An improper ratio of reactants (O-ethylisourea salt, diethyl malonate, and base) can limit the conversion to the desired product. | Carefully check the molar ratios of your reactants as specified in the protocol. | |
| Low Purity (Presence of By-products) | High Reaction Temperature: Elevated temperatures are a known cause for the increased formation of 2-methoxy-4,6-dihydroxypyrimidine (DHMP).[1] | Maintain the reaction temperature below 30°C. Consider running the reaction at room temperature (around 25°C) or even cooler (0-10°C).[1] |
| Choice of Base: The use of sodium methoxide can introduce a competing methoxy group.[2] | If DHMP is a persistent issue, consider using sodium ethoxide as the base to match the ethoxy group of the desired product.[2] | |
| Contamination in Starting Materials: Impurities in the O-ethylisourea salt or diethyl malonate can carry through to the final product. | Use high-purity starting materials. | |
| Reaction Does Not Proceed or is Very Slow | Low Reaction Temperature: The activation energy for the reaction may not be met at a very low temperature. | Gradually increase the reaction temperature. Some protocols suggest that higher temperatures (up to 180°C) can be effective.[2] |
| Inefficient Mixing: Poor stirring can lead to localized concentration gradients and slow down the reaction. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Inactive Base: The alkoxide base may have degraded due to exposure to moisture or air. | Use a fresh, anhydrous alkoxide base. |
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 0°C - 30°C[1] | -10°C - 180°C[2] | 60°C - 150°C[3] |
| Reactants | O-ethylisourea hydrochloride, dimethyl malonate, sodium methoxide[1] | O-ethylisourea salt, dialkyl malonate, sodium ethoxide/methoxide[2] | Ethyl isourea sulfate, diethyl malonate[3] |
| Solvent | Methanol[1] | Ethanol or other inert solvents[2] | Not specified |
| Reported Yield | High (quantitative data not specified in abstract)[1] | Good yields[2] | 88.7%[3] |
| Reported Purity | High, with minimal DHMP by-product[1] | High purity[2] | 99.4% (HPLC)[3] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis for High Purity
This protocol is adapted from a method that prioritizes purity by minimizing by-product formation.[1]
-
Preparation of O-ethylisourea hydrochloride: This intermediate can be prepared by reacting cyanamide with ethanol and hydrogen chloride. An exothermic reaction may occur, and the temperature should be controlled.
-
Condensation Reaction:
-
In a jacketed reactor, cool the solution of O-ethylisourea hydrochloride to approximately 25-27°C.
-
Add dimethyl malonate and a 25 wt.% solution of sodium methoxide in anhydrous methanol all at once with stirring.
-
An initial exotherm may be observed, raising the temperature by a few degrees.
-
Maintain the reaction mixture at about 25°C with stirring. The reaction is typically allowed to proceed overnight (e.g., 18-20 hours).
-
-
Work-up and Isolation:
-
Cool the resulting slurry.
-
The salt of this compound can be protonated with an acid to form the neutral product.
-
The product can then be isolated by filtration, washed, and dried.
-
Protocol 2: High-Temperature Synthesis
This protocol is based on a method that allows for a broader temperature range and potentially shorter reaction times.[2]
-
Preparation of Reactants: Prepare a solution of O-ethylisourea salt and an alcoholate (e.g., sodium ethoxide in ethanol).
-
Condensation Reaction:
-
The reaction can be carried out at temperatures between -10°C and 180°C, with a preferred range of 70°C to 140°C.
-
The O-ethylisourea salt and alcoholate mixture can be added to the dialkyl malonate, or the reactants can be added separately.
-
The reaction is conducted in a suitable solvent, such as ethanol.
-
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is cooled.
-
The alkali salt of the product can be converted to the free pyrimidine derivative by acidification with a mineral or carboxylic acid.
-
The crystalline product is then filtered, washed with water to remove salts, and dried.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature-related issues in the synthesis.
References
- 1. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 3. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
challenges in the scale-up of 2-Ethoxy-4,6-dihydroxypyrimidine production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis and scale-up of 2-Ethoxy-4,6-dihydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prominent and effective method for synthesizing this compound involves the condensation reaction of an O-ethylisourea salt (such as the hydrochloride or sulfate) with a dialkyl malonate, like diethyl malonate or dimethyl malonate.[1][2] This reaction is typically carried out in the presence of an alkoxide base, such as sodium methoxide, in an alcohol solvent like methanol.[1][2]
Q2: What are the primary applications of this compound?
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4] It is a key building block for producing fungicides, herbicides, and other biologically active compounds.[3] For instance, it is a precursor for the synthesis of 2-Ethoxy-4,6-difluoropyrimidine and 2-Ethoxy-4,6-dichloropyrimidine, which are important intermediates for various commercial products.[1][5]
Q3: What are the tautomeric forms of this compound?
This compound can exist in tautomeric forms, with the keto-enol tautomerism being the most significant. The dihydroxy form can tautomerize to 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone. The specific tautomeric form present can be influenced by the solvent and pH of the medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure stoichiometric amounts or a slight excess of the malonic acid dialkyl ester are used.[3] - Extend the reaction time. A study reported a reaction time of 6 hours at 20°C for good yield.[1] |
| - Poor solubility of O-ethylisourea salt. | - While O-ethylisourea hydrochloride has good solubility in ethanol, this can negatively impact yield during its isolation.[3] Consider in-situ generation of the O-ethylisourea salt to avoid isolation steps.[3] | |
| - Sub-optimal reaction temperature. | - Maintain the reaction temperature between 0°C and 30°C to optimize yield and minimize by-product formation.[2] | |
| Low Purity / Presence of Impurities | - Formation of 2-Methoxy-4,6-dihydroxy-pyrimidine by-product. | - This by-product can form when using sodium methylate and methanol.[3] To achieve high purity, the use of sodium ethylate is preferred.[3] However, if high purity is not critical, the more economical technical grade 30% methanolic sodium methylate solution can be used.[3] |
| - Incomplete conversion of intermediates. | - Monitor the reaction progress using techniques like HPLC to ensure complete conversion. | |
| - Ineffective purification. | - After the reaction, the product is typically an alkali salt. Acidification is crucial for precipitating the free pyrimidine derivative.[1][3] Adjust the pH to a range of 2.0 to 5.5, with an optimal pH around 4.0, at a temperature between 10°C and 20°C for efficient crystallization.[1][6] - Wash the isolated solid with water to remove any residual salts.[3] | |
| Difficulties in Scaling Up | - Economic and technical challenges in producing O-ethylisourea hydrochloride. | - O-ethylisourea hydrochloride is corrosive and can be difficult to produce economically at scale.[3] An alternative is to generate the O-ethylisourea intermediate from the reaction of urea with diethyl sulfate, which has been shown to be a viable route for large-scale synthesis.[1][5] |
| - Handling of hazardous reagents. | - For example, solid potassium ethoxide is hygroscopic and can undergo spontaneous ignition.[7] Using alkali metal alkoxides in solution, such as sodium methoxide in methanol, is a more manageable alternative.[1][2] | |
| - Stirring and mixing issues. | - As the reaction progresses and the product precipitates, the reaction mixture can become thick, leading to stirring problems.[7] Ensure adequate agitation throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via O-ethylisourea hydrochloride
This protocol is based on the general method described in the literature.[2][3]
Materials:
-
O-ethylisourea hydrochloride
-
Dimethyl malonate
-
Sodium methoxide
-
Methanol
-
Mineral acid (e.g., HCl) or carboxylic acid (e.g., acetic acid) for acidification
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve O-ethylisourea hydrochloride in methanol.
-
Add dimethyl malonate to the solution.
-
Cool the reaction mixture to between 0°C and 10°C.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture, maintaining the temperature between 10°C and 30°C.
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
The product will precipitate as the monosodium salt.
-
Optionally, the methanol can be removed by distillation.
-
To the resulting slurry or residue, add water.
-
Adjust the pH of the mixture to between 2.0 and 5.5 with an acid to precipitate the neutral this compound.[1][6]
-
Filter the solid product, wash with water to remove salts, and dry under vacuum.
Protocol 2: Alternative Synthesis via O-ethylisourea hydrogen sulfate from Urea
This route provides an alternative for large-scale production, avoiding the direct handling of O-ethylisourea hydrochloride.[1][5]
Materials:
-
Urea
-
Diethyl sulfate
-
Diethyl malonate
-
Sodium methoxide
-
Methanol
-
Acid for acidification
Procedure:
-
Formation of O-ethylisourea hydrogen sulfate: React urea with diethyl sulfate in an organic solvent at a temperature of 60-120°C to produce O-ethylisourea hydrogen sulfate.[5]
-
Condensation Reaction: React the O-ethylisourea hydrogen sulfate intermediate with diethyl malonate in the presence of sodium methoxide in methanol. A reported successful synthesis was conducted for 6 hours at 20°C.[1]
-
Work-up and Isolation: Follow steps 6-10 from Protocol 1 for the work-up and isolation of the final product.
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Yield | ~88.7% | Using the O-ethylisourea hydrogen sulfate route. | [1] |
| Purity | 99.4% (HPLC) | Using the O-ethylisourea hydrogen sulfate route. | [1] |
| Reaction Temperature (Condensation) | 0°C to 30°C | Preferred range to minimize by-product formation. | [2] |
| Acidification pH | 2.0 to 5.5 | Optimal pH for crystallization is around 4.0. | [1][6] |
| Acidification Temperature | 10°C to 20°C | Controlled temperature for optimal crystallization. | [1][6] |
| Chlorination Yield (subsequent step) | 90.7% | For the conversion to 2-Ethoxy-4,6-dichloropyrimidine. | [6] |
| Chlorination Purity (subsequent step) | 98.7% | For 2-Ethoxy-4,6-dichloropyrimidine. | [6] |
| Fluorination Yield (subsequent step) | 82.7% | For the conversion of the dichloro- intermediate to 2-Ethoxy-4,6-difluoropyrimidine. | [6] |
| Fluorination Purity (subsequent step) | 99.1% | For 2-Ethoxy-4,6-difluoropyrimidine. | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 2. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 4. This compound | Alzchem Group [alzchem.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]
- 7. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
identification and removal of impurities in 2-Ethoxy-4,6-dihydroxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-4,6-dihydroxypyrimidine. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities encountered during the synthesis of this compound are typically related to the starting materials and reaction conditions. These can include:
-
2-Methoxy-4,6-dihydroxypyrimidine: This is a frequent impurity when using sodium methoxide as a base with ethanol as the solvent, due to transesterification.[1]
-
Unreacted Starting Materials: Residual amounts of O-ethylisourea salts and dialkyl malonates may be present if the reaction does not go to completion.
-
By-products from Side Reactions: Decomposition or trimerization of O-ethylisourea can lead to unexpected by-products.[2]
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol) may be retained in the final product.
Q2: How can I confirm the identity and purity of my this compound sample?
A2: A combination of spectroscopic and chromatographic techniques is recommended for confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The ethoxy group protons typically appear at δ 1.2–1.4 ppm (CH₃) and δ 3.8–4.2 ppm (OCH₂).[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the hydroxyl groups (around 3200–3500 cm⁻¹) and the pyrimidine ring vibrations (1600–1650 cm⁻¹).[1]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and quantifying impurities. A purity of over 99% is often achievable.[3]
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying this compound. Recrystallization from aqueous alkali solutions or a mixture of ethanol and water has been shown to be effective.[1] The general principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow it to cool slowly, which causes the pure compound to crystallize while the impurities remain in the solution.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure all starting materials are of high purity and are added in the correct stoichiometric ratios. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. While the reaction can be performed at moderate temperatures (e.g., 0°C to 30°C), higher temperatures might be necessary to drive the reaction to completion, but could also lead to decomposition.[1][4] |
| Incorrect pH during Workup | After the reaction, the product exists as a salt. Acidification is necessary to precipitate the free pyrimidine derivative. The pH should be carefully adjusted to the optimal range for precipitation, typically between 3.5 and 5.5.[2] |
| Loss of Product during Purification | During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to a lower recovery of the purified product. |
Problem 2: Presence of 2-Methoxy-4,6-dihydroxypyrimidine Impurity
| Possible Cause | Suggested Solution |
| Use of Methoxide Base with Ethanol Solvent | Transesterification can occur when using a non-matching alkoxide base and alcohol solvent (e.g., sodium methoxide with ethanol). To avoid the formation of the 2-methoxy analog, it is preferable to use sodium ethoxide with an ethanol solvent.[1] |
| Contaminated Starting Materials | Ensure that the ethanol used as a solvent is free from methanol contamination. |
Problem 3: Broad or Unresolved Peaks in HPLC Analysis
| Possible Cause | Suggested Solution |
| Inappropriate HPLC Column | For polar compounds like pyrimidine derivatives, a hydrophilic interaction liquid chromatography (HILIC) column or a polar-embedded reversed-phase column may provide better peak shape and resolution. |
| Incorrect Mobile Phase Composition | The mobile phase composition, including the organic modifier, aqueous component, and any additives like buffers or ion-pairing agents, should be optimized. A gradient elution may be necessary to resolve all components. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening. Dilute the sample and re-inject. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for the purity assessment of this compound and the identification of potential impurities.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. |
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound.
-
Dissolution: In a suitable flask, add the crude this compound. Heat a solvent mixture of ethanol and water (e.g., 1:1 v/v) to its boiling point.
-
Addition of Hot Solvent: Gradually add the hot solvent to the crude product with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 3. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
optimizing solvent choice for 2-Ethoxy-4,6-dihydroxypyrimidine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine, a key intermediate in the pharmaceutical and agrochemical industries.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis involves the condensation of an O-ethylisourea salt (such as the hydrochloride or sulfate) with a dialkyl malonate (typically dimethyl or diethyl malonate) in the presence of a base.[2][3] The resulting product is often an alkali salt of this compound, which is then neutralized with an acid to yield the final product.[2][3]
Q2: What are the typical solvents used for this synthesis?
Methanol and ethanol are the most frequently used solvents for this reaction.[2][3] The choice of solvent can influence reaction time, yield, and product purity.
Q3: What is the role of the base in this reaction?
An alkali metal alkoxide, such as sodium methoxide, is commonly used as the base.[2][3] Its primary role is to deprotonate the dimethyl malonate, forming a nucleophilic enolate that then reacts with the O-ethylisourea salt. An excess of the base is often preferred.[2]
Q4: What are the typical reaction temperatures?
The reaction is often conducted at temperatures ranging from -10°C to 30°C.[2][3] However, some procedures may involve higher temperatures.
Q5: How is the final product isolated?
Following the reaction, the product is typically present as an alkali salt. This salt can be precipitated and then dissolved in water. The final this compound is then precipitated by acidifying the aqueous solution to a pH between 2.0 and 9.0 (preferably 3.5 to 5.5).[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure that the O-ethylisourea salt and dimethyl malonate are of high purity and dry. Moisture can interfere with the reaction. |
| Ineffective Base | Use a freshly prepared solution of sodium methoxide. The base can degrade over time, especially with exposure to moisture. |
| Incorrect Stoichiometry | It is preferable to use dimethyl malonate and the methoxide base in excess.[2] |
| Low Reaction Temperature | While the reaction is often carried out at low temperatures, if the reaction is sluggish, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can also lead to side reactions. |
| Insufficient Reaction Time | Some variations of this synthesis require extended reaction times, even up to several days at room temperature.[3] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |
Problem 2: Product is Difficult to Precipitate or Isolate
| Possible Cause | Suggested Solution |
| Incorrect pH for Precipitation | The pH for precipitating the final product is crucial. Adjust the pH of the aqueous solution of the product salt carefully, aiming for a range of 3.5 to 5.5 for optimal precipitation.[3] |
| Product is Too Soluble in the Reaction Mixture | If the product salt does not precipitate well from the reaction solvent, consider concentrating the reaction mixture by removing some of the solvent under reduced pressure.[3] |
| Interference from Byproducts | Wash the isolated product with appropriate solvents to remove impurities that may be hindering crystallization or precipitation. |
Problem 3: Impure Final Product
| Possible Cause | Suggested Solution |
| Side Reactions | Maintain the recommended reaction temperature to minimize the formation of byproducts. |
| Incomplete Reaction | Ensure the reaction has gone to completion before workup to avoid contamination with unreacted starting materials. |
| Ineffective Washing | After filtration, wash the precipitated product thoroughly with water and then with a solvent in which the product has low solubility, such as ethanol, to remove residual salts and organic impurities.[3] |
Experimental Protocols
Synthesis of the Monosodium Salt of this compound in Methanol
This protocol is based on a procedure described in a patent.[2]
-
To a suitable reactor, add O-ethylisourea hydrochloride.
-
Add dimethyl malonate and a 25 wt. % solution of sodium methoxide in anhydrous methanol.
-
Stir the reaction mixture. The temperature may increase slightly, and the clear solution will become a white slurry.
-
Allow the reaction to proceed at approximately 25°C for about 18-20 hours.
-
After the reaction is complete, cool the resulting white slurry to 20°C. The product can then be isolated.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 |
| O-ethylisourea Salt | Hydrochloride[2] | Hydrogen sulfate[3] |
| Malonate Ester | Dimethyl malonate[2] | Dimethyl malonate[3] |
| Base | Sodium methoxide[2] | Sodium methoxide[3] |
| Solvent | Methanol[2] | Methanol[3] |
| Temperature | ~25-29°C[2] | -7°C to 0°C initially, then 25°C[3] |
| Reaction Time | ~18.75 hours[2] | 3 hours at 0°C, then 5 days at 25°C[3] |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A diagram outlining the troubleshooting process for addressing low product yield in the synthesis.
References
Validation & Comparative
Navigating the Spectroscopic Landscape of 2-Ethoxy-4,6-dihydroxypyrimidine: A Comparative NMR Analysis
For researchers and professionals in the fast-paced world of drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 2-Ethoxy-4,6-dihydroxypyrimidine against structurally related and biologically relevant alternatives, supported by detailed experimental protocols and visual aids to streamline analysis.
At the heart of this analysis is this compound, a substituted pyrimidine. The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, including antivirals and anticancer drugs. Understanding the influence of the ethoxy and dihydroxy substituents on the magnetic environment of the pyrimidine core is crucial for its identification, characterization, and potential modification in drug design endeavors.
Comparative NMR Data Analysis
To provide a clear perspective on the spectral features of this compound, this guide presents a comparative analysis with its parent structure, 4,6-dihydroxypyrimidine, and two widely recognized therapeutic agents containing a pyrimidine core: Barbituric Acid and 5-Fluorouracil.
It is important to note that this compound and its dihydroxy analogs can exist in tautomeric forms, primarily as the dihydroxy or the keto-enol forms. The presented NMR data reflects the predominant tautomer in the specified solvent. The exact chemical shifts can vary slightly based on solvent, concentration, and temperature.
Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-5 | Ethoxy (-OCH₂CH₃) | NH/OH | Solvent |
| This compound (Predicted) | ~5.3 | ~4.3 (q), ~1.3 (t) | Broad, variable | DMSO-d₆ |
| 4,6-Dihydroxypyrimidine[1] | 5.23 | - | 8.03, 11.77 | DMSO-d₆ |
| Barbituric Acid[2][3] | 3.47 (CH₂) | - | 11.10 | DMSO-d₆ |
| 5-Fluorouracil[4][5] | 7.73 (d) | - | 10.70, 11.46 | Not Specified |
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C-2 | C-4, C-6 | C-5 | Ethoxy (-OCH₂CH₃) | Solvent |
| This compound (Predicted) | ~165 | ~168 | ~85 | ~62, ~14 | DMSO-d₆ |
| 4,6-Dihydroxypyrimidine | - | - | - | - | Data not available |
| Barbituric Acid[2] | 151.67 | 167.79 | 39.44 (CH₂) | - | DMSO-d₆ |
| 5-Fluorouracil[4] | 149.66 | 157.54 (C=O), 138.55 (C-F) | 130.64 | - | DMSO-d₆ |
Note: Predicted values for this compound are estimated based on known substituent effects on the pyrimidine ring.
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and standardized experimental parameters.
1. Sample Preparation:
A general protocol for preparing samples for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, D₂O). DMSO-d₆ is often a good choice for polar compounds like pyrimidine derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for routine spectra.
2. NMR Data Acquisition:
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer:
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
-
Visualizing Structural Relationships and Workflows
To better illustrate the relationships between the analyzed compounds and the general workflow of NMR analysis, the following diagrams are provided.
Conclusion
This guide provides a foundational comparison of the ¹H and ¹³C NMR spectral characteristics of this compound with its parent structure and two clinically relevant pyrimidine derivatives. The provided data tables and experimental protocols offer a practical resource for researchers in the fields of medicinal chemistry and drug development. The visual diagrams further aid in understanding the structural context and the analytical workflow. While predicted data for the target compound is presented, experimental verification remains a crucial step in the comprehensive characterization of this and any novel chemical entity.
References
Mass Spectrometry Analysis of 2-Ethoxy-4,6-dihydroxypyrimidine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Ethoxy-4,6-dihydroxypyrimidine and its derivatives. The information is compiled from established fragmentation patterns of related pyrimidine compounds and general principles of mass spectrometry. While specific experimental data for this compound is not extensively available in the public domain, this guide offers a predictive comparison of different ionization methods and potential fragmentation pathways to aid in analytical method development and structural elucidation.
Data Presentation: Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it directly influences the resulting mass spectrum, particularly the extent of fragmentation. For this compound (Molecular Weight: 156.14 g/mol )[1], the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight[1]. The table below compares the anticipated outcomes of different ionization methods for this compound and its derivatives.
| Ionization Technique | Expected Molecular Ion Abundance | Expected Fragmentation | Common Applications | Suitability for this compound |
| Electron Ionization (EI) | Low to absent | Extensive | GC-MS, structural elucidation of volatile compounds | Suitable for obtaining fragmentation patterns for structural confirmation, but the molecular ion may be weak or absent.[2][3] |
| Chemical Ionization (CI) | High | Minimal | GC-MS, analysis of compounds that produce weak molecular ions with EI | A softer ionization method than EI, likely to produce a prominent protonated molecule [M+H]⁺ and less fragmentation.[2] |
| Electrospray Ionization (ESI) | High | Very Low (can be induced) | LC-MS, analysis of polar and non-volatile compounds | Highly suitable due to the polar nature of the hydroxyl groups. Expected to produce a strong signal for the protonated molecule [M+H]⁺.[4][5] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High | Very Low | Analysis of large molecules (biomolecules), imaging | Less common for small molecules like this, but can be used. Typically forms singly charged ions.[3] |
Predicted Fragmentation Patterns
Based on studies of similar pyrimidine derivatives, the fragmentation of this compound is likely to proceed through the loss of the ethoxy group and subsequent cleavages of the pyrimidine ring. The initial fragmentation would likely involve the loss of an ethylene molecule (C₂H₄) from the ethoxy group, followed by the loss of carbon monoxide (CO) or other small neutral molecules from the ring structure.
Table of Potential Fragment Ions for this compound (under EI or CID):
| m/z (predicted) | Proposed Fragment | Neutral Loss |
| 156 | [M]⁺ | - |
| 128 | [M - C₂H₄]⁺ | Ethylene |
| 111 | [M - OC₂H₅]⁺ | Ethoxy radical |
| 100 | [M - C₂H₄ - CO]⁺ | Ethylene, Carbon Monoxide |
| 83 | [M - OC₂H₅ - CO]⁺ | Ethoxy radical, Carbon Monoxide |
Experimental Protocols
Below are generalized experimental protocols for the mass spectrometry analysis of this compound and its derivatives, adaptable for different instrumentation.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Working Solution: Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the mobile phase solvent for LC-MS or a volatile solvent for direct infusion.
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice for separating polar compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation, is a typical starting point.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for pyrimidines to detect [M+H]⁺ ions.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
MS/MS Analysis: For structural confirmation, perform collision-induced dissociation (CID) on the precursor ion (m/z of the protonated molecule) to obtain fragment ions. The collision energy can be varied to control the degree of fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Derivatization: Due to the low volatility of the hydroxyl groups, derivatization (e.g., silylation) may be necessary to make the analyte suitable for GC.
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
Visualizations
Caption: General workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway for this compound.
References
- 1. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. as.uky.edu [as.uky.edu]
- 5. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Ethoxy-4,6-dihydroxypyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. While specific validated methods for this compound are not extensively published in peer-reviewed literature, this document outlines a robust, proposed method based on established principles for analyzing structurally similar pyrimidine derivatives. Furthermore, it presents a comparative analysis with alternative analytical techniques.
Introduction to Purity Analysis of this compound
Ensuring the purity of this compound is critical for the quality and safety of downstream products. HPLC, particularly in the reverse-phase mode, is a widely adopted technique for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and reproducibility.[1][2][3] This guide will delve into a recommended HPLC protocol and compare its performance attributes with other potential methods.
Proposed HPLC Method and Comparison with Alternatives
Based on the analysis of related compounds, a reverse-phase HPLC (RP-HPLC) method is proposed as the primary technique for assessing the purity of this compound. A patent for the production of this compound mentions the use of HPLC for purity determination, achieving a purity of 99.4%, although the specific method details were not provided.[4] Another patent identified a potential impurity, 2-methoxy-4,6-dihydroxypyrimidine, which underscores the need for a high-resolution separation technique.[5]
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Resolution | Sensitivity | Throughput | Primary Use Case |
| Proposed RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High | High | Moderate | Quantitative purity analysis and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Low to Moderate | Moderate | High | Rapid qualitative screening and reaction monitoring.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High | Very High | Moderate | Analysis of thermally stable and volatile impurities. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Low | Low | Low | Structural elucidation and quantification of major components.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | High | Very High | Moderate | Impurity identification and quantification at trace levels.[8][9][10] |
Detailed Experimental Protocol: Proposed RP-HPLC Method
This protocol is a recommended starting point for the development and validation of a specific HPLC method for this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended, as it is commonly used for pyrimidine derivatives.[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is proposed to ensure the separation of the main peak from potential polar and non-polar impurities. An LC-MS method for related dihydroxypyrimidines successfully employed a mobile phase of aqueous acetic acid and acetonitrile.[10]
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on typical UV absorbance for pyrimidine rings).
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a mixture of water and acetonitrile (50:50, v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This should include replicate injections of the standard solution to check for reproducibility of retention time, peak area, and theoretical plates.
4. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of the HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reverse-phase-partition-hplc-for-determination-of-plasma-purines-and-pyrimidines-in-subjects-with-gout-and-renal-failure - Ask this paper | Bohrium [bohrium.com]
- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 5. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
A Comparative Guide to Pyrimidine Precursors: 2-Ethoxy-4,6-dihydroxypyrimidine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of pyrimidine scaffolds is a cornerstone for the development of a vast array of therapeutic agents and functional molecules. The choice of precursor is a critical decision that influences reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of 2-Ethoxy-4,6-dihydroxypyrimidine with other common pyrimidine precursors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Overview of Pyrimidine Precursors
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and a multitude of bioactive compounds. Its synthesis is a mature field, with several well-established methods. The classical approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing molecule. This guide will focus on the comparison of the following key precursors:
-
This compound: A versatile intermediate, particularly in the synthesis of substituted pyrimidines.
-
Diethyl Malonate and Urea: A traditional and cost-effective combination for the synthesis of barbituric acid and related dihydroxypyrimidines.
-
Dimethyl Malonate and Formamide: An alternative route to 4,6-dihydroxypyrimidine.
-
Guanidine Hydrochloride and Malonic Esters: Employed for the synthesis of 2-aminopyrimidine derivatives.
-
Biginelli Reaction Components: A multi-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, offering a straightforward route to dihydropyrimidinones.
Comparative Performance of Pyrimidine Precursors
The selection of a pyrimidine precursor is often a trade-off between yield, purity, reaction conditions, and the desired substitution pattern on the final pyrimidine ring. The following table summarizes the quantitative performance of the aforementioned precursors based on reported experimental data.
| Precursor Combination | Target Product | Typical Yield (%) | Purity (%) | Key Reaction Conditions | Reference(s) |
| This compound | Substituted Pyrimidines | - | - | Serves as an intermediate for further functionalization. | [1] |
| O-ethylisourea salt and Diethyl malonate | This compound | 88.7 | 99.4 | Cyclization in the presence of a base. | [2] |
| Diethyl Malonate + Urea | Barbituric Acid | 72-83 | Not specified | Reaction with sodium ethoxide in ethanol, reflux. | [3][4] |
| Dimethyl Malonate + Formamide | 4,6-Dihydroxypyrimidine | 82-91 | Not specified | Reaction with sodium methoxide in methanol, elevated temperature. | [5][6] |
| Guanidine Hydrochloride + Diethyl Malonate | 2-Amino-4,6-dihydroxypyrimidine | ~40-50 (multi-step) | Not specified | Cyclization followed by nitrosation and reduction. | [7] |
| Ethyl Acetoacetate + Benzaldehyde + Urea (Biginelli Reaction) | 3,4-Dihydropyrimidin-2(1H)-one | High | >95 | Acid-catalyzed, often solvent-free or under reflux. | [3][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the synthesis of pyrimidine derivatives from the discussed precursors.
Synthesis of this compound
This protocol is based on the reaction of O-ethylisourea sulfate with diethyl malonate.
Materials:
-
O-ethylisourea sulfate
-
Diethyl malonate
-
Sodium methoxide solution (e.g., 30% in methanol)
-
Methanol
-
Hydrochloric acid
Procedure:
-
Dissolve O-ethylisourea sulfate in methanol in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the sodium methoxide solution to the cooled mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, add diethyl malonate dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to days, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.[2]
Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This classic synthesis yields a foundational pyrimidine structure.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea, dried
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.
-
Reflux the mixture for 7 hours. A white solid of the sodium salt of barbituric acid will precipitate.
-
After cooling, add hot water to dissolve the precipitate.
-
Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic, which will precipitate the barbituric acid.
-
Filter the resulting clear solution and cool it overnight in a refrigerator.
-
Collect the crystalline product by filtration, wash with cold water, and dry.[3]
Synthesis of 4,6-Dihydroxypyrimidine from Dimethyl Malonate and Formamide
This method provides an alternative route to a key pyrimidine intermediate.
Materials:
-
Sodium methoxide
-
Methanol
-
Formamide
-
Dimethyl malonate
-
Hydrochloric acid
Procedure:
-
Prepare a solution or suspension of sodium methoxide in methanol in a suitable reactor.
-
Add formamide to the methoxide mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 50-80 °C).
-
Slowly add dimethyl malonate to the heated mixture.
-
Maintain the reaction at the elevated temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
After cooling, add water to the reaction mixture to dissolve the solids.
-
Acidify the solution with hydrochloric acid to a pH of 1-5 to precipitate the 4,6-dihydroxypyrimidine.
Role in Signaling Pathways
Pyrimidine-based molecules are crucial as inhibitors of various signaling pathways implicated in diseases like cancer and inflammatory disorders. Understanding these pathways is key to rational drug design.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and cell proliferation.[10] Dysregulation of this pathway is linked to various cancers and autoimmune diseases. Pyrimidine-based inhibitors have been developed to target the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.
References
- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]
- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Comparative Analysis of the In Vitro Biological Activity of 2-Ethoxy-4,6-dihydroxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activity of derivatives based on the 2-Ethoxy-4,6-dihydroxypyrimidine scaffold. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active compounds.[1] This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate objective comparison and inform future drug discovery efforts.
Xanthine Oxidase Inhibition
A significant area of investigation for 2-alkoxypyrimidine derivatives has been their potential as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[2][3] Overproduction of uric acid can lead to hyperuricemia and gout.[2]
Studies on a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids and 2-(4-alkoxy-3-cyano)phenylpyrimidine-4-ol derivatives have demonstrated potent in vitro xanthine oxidase inhibitory activity.[2][3] The inhibitory concentrations (IC50) for several of these compounds were found to be in the nanomolar range, indicating high potency, in some cases significantly exceeding that of the clinical gout medication, allopurinol.[2]
Comparative Data: Xanthine Oxidase Inhibitory Activity
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine-5-carboxylic acids | Compound 10e (isopentyloxy side chain) | Xanthine Oxidase | 0.0181 | Febuxostat | ~0.018 |
| Compound 10c (propoxy side chain) | Xanthine Oxidase | 0.0240 | Febuxostat | ~0.018 | |
| 2-(3-cyano-4-alkoxy)phenylpyrimidine-4-ol | Isopentyloxy derivative | Xanthine Oxidase | 0.046 | Allopurinol | 5.462 |
Data sourced from studies on related 2-alkoxypyrimidine derivatives.[2][3]
Signaling Pathway: Xanthine Oxidase Inhibition
Caption: Mechanism of Xanthine Oxidase inhibition by 2-alkoxypyrimidine derivatives.
Anti-Inflammatory Activity: Nitric Oxide Synthesis Inhibition
The anti-inflammatory potential of pyrimidine derivatives has also been explored, particularly their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a study focused on 5-substituted 2-amino-4,6-dichloropyrimidines, several derivatives were found to inhibit immune-activated NO production in mouse peritoneal cells.[4]
Crucially for structure-activity relationship (SAR) understanding, the corresponding 2-amino-4,6-dihydroxypyrimidine counterparts were found to be devoid of any NO-inhibitory activity.[4] This suggests that the dihydroxy form of the pyrimidine ring, as present in this compound, is not conducive to this specific anti-inflammatory activity, and that the chloro substitutions at the 4 and 6 positions are critical.
Comparative Data: Nitric Oxide Production Inhibitory Activity
| Compound Class | Derivative Example | Target | IC50 (µM) |
| 5-substituted 2-amino-4,6-dichloropyrimidines | 5-fluoro-2-amino-4,6-dichloropyrimidine | NO Production | 2 |
| 5-propyl-2-amino-4,6-dichloropyrimidine | NO Production | 9 | |
| 5-pentyl-2-amino-4,6-dichloropyrimidine | NO Production | 12 | |
| 5-substituted 2-amino-4,6-dihydroxypyrimidines | All tested derivatives | NO Production | Inactive |
Data sourced from a study on 2-amino-pyrimidine derivatives.[4]
Signaling Pathway: LPS-Induced Nitric Oxide Production
Caption: LPS-induced nitric oxide production pathway and the differential effect of pyrimidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays referenced in this guide.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Protocol 1: Xanthine Oxidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of uric acid formation from the substrate xanthine.
-
Reagent Preparation:
-
Potassium phosphate buffer (50 mM, pH 7.8).
-
Xanthine oxidase solution (25 mU/mL in buffer).
-
Xanthine solution (0.15 mM in buffer).
-
Test compounds dissolved in DMSO.
-
Positive control: Allopurinol.
-
Stopping solution: 1 N HCl.
-
-
Assay Procedure:
-
In a 96-well plate, add 117 µL of phosphate buffer, 3 µL of the test compound solution, and 60 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.[2]
-
Stop the reaction by adding 20 µL of 1 N HCl.[2]
-
-
Data Analysis:
-
Measure the absorbance of the formed uric acid at 290 nm using a microplate reader.[2]
-
Calculate the percentage of inhibition for each compound concentration compared to a control without an inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of xanthine oxidase activity.[2]
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells (or other suitable cells like mouse peritoneal cells) in a 96-well plate at a density of 1.5 x 10^5 cells/mL.
-
Culture the cells for 18-24 hours.
-
Treat the cells with the test compounds at various concentrations.
-
Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the cells for an additional 24 hours.
-
-
Griess Reagent Preparation:
-
Solution A: 1% sulfanilamide in 2.5% phosphoric acid.
-
Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Assay Procedure:
-
Collect 100 µL of the cell culture medium from each well.
-
Add 100 µL of the freshly prepared Griess reagent to each sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO production inhibition relative to the LPS-only treated cells.
-
Determine the IC50 value for each active compound.
-
Protocol 3: MTT Assay for Cell Viability/Cytotoxicity
This assay is used to assess the potential toxicity of the test compounds on the cells used in the primary activity assays.
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with the same concentrations of test compounds used in the primary activity assays.
-
Incubate for the same duration as the primary assay (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate cell viability as a percentage of the untreated control cells. This data is crucial to ensure that the observed activity in the primary assays is not due to general cytotoxicity.
-
References
- 1. This compound | 61636-08-6 | Benchchem [benchchem.com]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Alkoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of a homologous series of 2-alkoxypyrimidine derivatives, namely 2-methoxypyrimidine, 2-ethoxypyrimidine, and 2-propoxypyrimidine. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development settings. The guide summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and visual representations of analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-methoxy-, 2-ethoxy-, and 2-propoxypyrimidine. These values are essential for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Alkoxy Protons (δ, ppm, Multiplicity, J in Hz) | Pyrimidine Ring Protons (δ, ppm, Multiplicity, J in Hz) |
| 2-Methoxypyrimidine | 3.95 (s, 3H) | 8.50 (d, 2H, J = 4.8 Hz), 6.85 (t, 1H, J = 4.8 Hz) |
| 2-Ethoxypyrimidine | 1.40 (t, 3H, J = 7.1 Hz), 4.40 (q, 2H, J = 7.1 Hz) | 8.48 (d, 2H, J = 4.8 Hz), 6.82 (t, 1H, J = 4.8 Hz) |
| 2-Propoxypyrimidine | 0.98 (t, 3H, J = 7.4 Hz), 1.78 (sext, 2H, J = 7.4 Hz), 4.28 (t, 2H, J = 6.7 Hz) | 8.47 (d, 2H, J = 4.8 Hz), 6.80 (t, 1H, J = 4.8 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Alkoxy Carbons (δ, ppm) | Pyrimidine Ring Carbons (δ, ppm) |
| 2-Methoxypyrimidine | 54.5 | 164.5, 157.8, 115.0 |
| 2-Ethoxypyrimidine | 14.6, 63.5 | 164.2, 157.7, 115.2 |
| 2-Propoxypyrimidine | 10.5, 22.5, 69.0 | 164.3, 157.7, 115.1 |
Table 3: Infrared (IR) Spectroscopic Data (Attenuated Total Reflectance - ATR)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| 2-Methoxypyrimidine | 2980, 1585, 1470, 1300, 1040 | C-H (alkoxy), C=N stretch, C=C stretch, C-O stretch (asymmetric), C-O stretch (symmetric) |
| 2-Ethoxypyrimidine | 2975, 1584, 1468, 1295, 1045 | C-H (alkoxy), C=N stretch, C=C stretch, C-O stretch (asymmetric), C-O stretch (symmetric) |
| 2-Propoxypyrimidine | 2965, 1584, 1467, 1298, 1050 | C-H (alkoxy), C=N stretch, C=C stretch, C-O stretch (asymmetric), C-O stretch (symmetric) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| 2-Methoxypyrimidine | 110 | 109 (M-1), 81 (M-CHO), 80 (M-CH₂O), 53 |
| 2-Ethoxypyrimidine | 124 | 109 (M-CH₃), 95 (M-C₂H₅), 81, 53 |
| 2-Propoxypyrimidine | 138 | 109 (M-C₂H₅), 96 (M-C₃H₆), 81, 53 |
Experimental Protocols
Standardized protocols were followed for the acquisition of all spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were acquired.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed on a quadrupole mass spectrometer. A direct insertion probe was used to introduce the sample into the ion source, which was maintained at 200°C. The electron energy was set to 70 eV.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10 µg/mL. Spectra were scanned from 200 to 400 nm, and the wavelength of maximum absorption (λmax) was determined. For 2-methoxypyrimidine, a λmax was observed at approximately 247 nm.[1]
Visualization of Analytical Processes
The following diagrams illustrate the logical workflow of spectroscopic analysis and the interplay between different techniques for the structural elucidation of 2-alkoxypyrimidine derivatives.
Caption: General workflow for the spectroscopic analysis of 2-alkoxypyrimidine derivatives.
Caption: Complementary nature of spectroscopic techniques for structural elucidation.
References
Novel Pyrimidine Compounds Demonstrate Potent Kinase Inhibition: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comparative guide on the inhibitory effects of novel pyrimidine compounds, highlighting their potential as potent kinase inhibitors in oncology. This guide provides a comprehensive overview of the efficacy of newly synthesized pyrimidine derivatives against various cancer-related kinases, comparing their performance with established inhibitors. The data, presented in a clear, tabular format, is supported by detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows.
The pyrimidine scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous therapeutic agents and its crucial role in the building blocks of DNA and RNA.[1][2] Recent research has focused on developing novel pyrimidine derivatives with enhanced potency and selectivity as protein kinase inhibitors for cancer therapy.[1]
Comparative Inhibitory Activity
A selection of novel pyrimidine compounds has demonstrated significant inhibitory activity against key kinases implicated in cancer progression. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against various cancer cell lines and specific kinases, benchmarked against established drugs.
| Compound ID | Target Kinase(s) | Target Cell Line(s) | IC50 Value | Reference Compound | Reference IC50 | Source |
| Compound 4 | PIM-1 Kinase | MCF-7 | 11.4 nM (PIM-1), 0.57 µM (MCF-7) | Staurosporine | 16.7 nM (PIM-1), 6.76 µM (MCF-7) | [3] |
| Compound 10 | PIM-1 Kinase | MCF-7 | 17.2 nM | Staurosporine | 16.7 nM | [3] |
| Compound 4a | COX-2 | - | 0.65 µM | Celecoxib | 0.56 µM | [4] |
| Compound 3 | COX-2 | - | 0.85 µM | Celecoxib | 0.56 µM | [4] |
| SP2 | VEGFR-2 | HT-29, COLO-205 | 6.82 µM (VEGFR-2), 4.07 µM (HT-29), 4.98 µM (COLO-205) | Cabozantinib | 0.045 µM (VEGFR-2), 9.10 µM (HT-29), 10.66 µM (COLO-205) | [5] |
| Compound 4f | - | MCF-7 | 1.629 µM | Doxorubicin | 8.029 µM | [6] |
| Compound 4i | - | MCF-7 | 1.841 µM | Doxorubicin | 8.029 µM | [6] |
Understanding the Mechanism: Signaling Pathway Inhibition
Many of these novel pyrimidine compounds function by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][7] Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.
Experimental Protocols
The inhibitory effects of these compounds were assessed using a variety of established experimental protocols. Below are detailed methodologies for key assays cited in the research.
In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
-
Materials: Recombinant PIM-1 kinase, appropriate substrate peptide, ATP, test compounds at various concentrations, and a detection reagent.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.[3]
-
Cell Viability Assay (Example: MTT Assay)
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, test compounds, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[3]
-
Experimental Workflow
The general workflow for assessing the inhibitory effects of novel pyrimidine compounds from synthesis to in vitro evaluation is depicted in the following diagram.
The presented data and methodologies underscore the significant potential of novel pyrimidine compounds as a promising class of inhibitors for targeted cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
New Pyrimidine Derivatives Show Promise in Preclinical Benchmarking Against Established Anticancer Agents
For Immediate Release
[City, State] – Researchers and drug development professionals now have access to a comprehensive comparative analysis of novel pyrimidine derivatives benchmarked against known active compounds in the field of oncology. This guide provides a detailed overview of the performance of these emerging drug candidates, supported by experimental data, to aid in the evaluation of their therapeutic potential.
The development of novel small molecules is a cornerstone of cancer research, with pyrimidine-based compounds consistently demonstrating a wide range of biological activities.[1][2] Recent studies have focused on the synthesis and evaluation of new pyrimidine derivatives targeting key signaling pathways implicated in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[3][4][5] This comparison guide synthesizes the latest preclinical data to offer an objective assessment of these new compounds against established anticancer drugs.
Performance Data: Head-to-Head Comparison
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of new pyrimidine derivatives compared to standard-of-care and reference compounds. The data is compiled from recent studies, providing a direct comparison under consistent experimental conditions.
Table 1: In Vitro Cytotoxicity of New Pyrimidine Derivatives Against Human Cancer Cell Lines
| Compound ID | Target/Class | Cell Line | New Compound IC50/GI50 (µM) | Reference Compound | Reference Compound IC50/GI50 (µM) |
| Series 1: EGFR Inhibitors | |||||
| Compound 10b | EGFR Inhibitor | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | ||
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | ||
| Compound 7b | EGFR Inhibitor | OVCAR-4 (Ovarian) | Not specified for cell line | Erlotinib | Not specified for cell line |
| Series 2: Dual EGFR/VEGFR-2 Inhibitors | |||||
| Compound 10b | Dual EGFR/VEGFR-2 Inhibitor | HepG-2 (Liver) | 13.81 | Erlotinib/Sorafenib | Not specified for cell line |
| Compound 2a | Dual EGFR/VEGFR-2 Inhibitor | HepG-2 (Liver) | Not specified for cell line | Erlotinib/Sorafenib | Not specified for cell line |
| Series 3: Topoisomerase II Inhibitors | |||||
| Compound 6 | Topoisomerase II Inhibitor | A549 (Lung) | >70% apoptosis at 10µM | Doxorubicin | Not specified for apoptosis |
| CCRF-CEM (Leukemia) | Not specified | Doxorubicin | Not specified |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Data extracted from multiple sources.[3][6][7][8]
Table 2: In Vitro Kinase Inhibitory Activity of New Pyrimidine Derivatives
| Compound ID | Target Kinase | New Compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Compound 10b | EGFR | 8.29 | Erlotinib | 2.83 |
| Compound B1 | EGFR (L858R/T790M) | 13 | Olmutinib/AZD9291 | Not specified |
| Compound 7b | EGFR | 96 | Erlotinib | 37 |
| Compound 10b | VEGFR-2 | 141 | Sorafenib | 34 |
| Compound 2a | VEGFR-2 | 195 | Sorafenib | 34 |
| Compound 4a | Pim-1 | <20,000 | Staurosporine analogue | ~500 |
Data extracted from multiple sources.[3][6][8][9][10]
Experimental Protocols
The data presented in this guide were generated using standardized and widely accepted experimental protocols. Below are detailed methodologies for the key assays cited.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[1][3][6][7]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds and reference drugs. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.[6] The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[2][11][12]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each reaction well contains the purified kinase enzyme, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase assay buffer.[11]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).[2][13]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods:
-
Radiometric Assay: Utilizes radiolabeled ATP (γ-³²P-ATP), and the incorporation of the radiolabel into the substrate is measured.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the kinase reaction. A lower ATP level indicates higher kinase activity.[14]
-
Fluorescence/FRET-based Assay: Uses a fluorescently labeled substrate that exhibits a change in fluorescence upon phosphorylation.
-
ELISA-based Assay: Employs a phospho-specific antibody to detect the phosphorylated substrate.[14]
-
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.[12]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Experimental Workflow for Benchmarking New Pyrimidine Derivatives.
Simplified EGFR Signaling Pathway and the inhibitory action of Erlotinib.
Pim-1 Kinase Signaling Pathway and the target of new pyrimidine inhibitors.
This guide serves as a valuable resource for the scientific community, offering a clear and concise comparison of emerging pyrimidine derivatives. The provided data and protocols aim to facilitate informed decision-making in the pursuit of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS [ajps.journals.ekb.eg]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Safe Disposal of 2-Ethoxy-4,6-dihydroxypyrimidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 2-Ethoxy-4,6-dihydroxypyrimidine, ensuring compliance with safety regulations and minimizing environmental impact.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat to protect clothing.
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Laboratory personnel should not attempt to treat or neutralize this chemical without specific protocols and facilities. The following steps outline the process for preparing the chemical for collection by a licensed waste disposal service.
-
Containerization:
-
Keep this compound in its original container whenever possible.[3]
-
If the original container is compromised, transfer the waste to a new, clean, and properly labeled container. The label should clearly identify the contents as "this compound Waste".
-
Do not mix this compound waste with other chemical waste streams.[3]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Documentation:
-
Maintain a log of all this compound waste, including the quantity and date of accumulation. This documentation is crucial for regulatory compliance.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the waste.
-
Provide them with the necessary documentation and information about the chemical.
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading and ensure it does not enter drains.
-
Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the chemical.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
IV. Quantitative Data
The provided search results do not contain specific quantitative data regarding disposal limits or concentrations for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste stream as a whole and are subject to national and local regulations.[3]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Ethoxy-4,6-dihydroxypyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethoxy-4,6-dihydroxypyrimidine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar pyrimidine derivatives may present several health hazards. Potential risks include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Some related compounds can be highly toxic if swallowed or upon skin contact, and may cause severe skin burns or allergic reactions.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 in the EU or NIOSH standards in the US).[5] A face shield should be worn over safety glasses for splash hazards.[6] | To protect against eye contact which can cause serious irritation.[1][2][3] A face shield provides additional protection from splashes of hazardous chemicals.[6] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile).[5][6] Double gloving is recommended for handling hazardous drugs.[7] Gloves should be inspected before each use.[5] | To prevent skin contact, as the substance can cause skin irritation.[1] Nitrile gloves offer good short-term protection against a range of chemicals.[6] |
| Body Protection | A laboratory coat, fully buttoned.[6] Fire/flame resistant and impervious clothing should be considered.[5] Closed-toe shoes and long pants are mandatory.[6] | To protect the skin from potential spills and contamination.[5][6] |
| Respiratory Protection | To be used when engineering controls (e.g., fume hood) are insufficient.[6] An N-95 or N-100 respirator for powders, or a chemical cartridge respirator for large spills or aerosols.[7] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] The type of respirator depends on the potential exposure level.[7] |
Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8] Ensure that an eyewash station and a safety shower are readily accessible.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5][8] Do not eat, drink, or smoke in the laboratory area.[1]
-
Contamination: Avoid contact with skin, eyes, and clothing.[8] Do not breathe in dust.[1][8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][8]
Emergency and Disposal Protocols
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: First Aid and Emergency Procedures
| Incident | First Aid Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][5][9] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing.[2][9] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5][9] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place into a suitable container for disposal, avoiding dust generation.[8][10] For liquid spills, absorb with an inert material. |
Disposal Plan:
All waste, including contaminated PPE and spilled material, must be considered hazardous.
-
Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[1]
-
Do not allow the chemical to enter drains or waterways.
Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.dk [fishersci.dk]
- 3. 2-Amino-4,6-dihydroxypyrimidine - Safety Data Sheet [chemicalbook.com]
- 4. 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pppmag.com [pppmag.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
